2-phenylisoindolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-13-9-5-4-6-11(13)10-15(14)12-7-2-1-3-8-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWLYGQHSKZFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202134 | |
| Record name | 1H-Isoindol-1-one, 2,3-dihydro-2-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643847 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5388-42-1 | |
| Record name | 2,3-Dihydro-2-phenyl-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5388-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylphthalimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005388421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylphthalimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindol-1-one, 2,3-dihydro-2-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PHENYLPHTHALIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8M4WOJ0XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Formation of 2-Phenylisoindolin-1-one: An In-Depth Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms and experimental protocols for the synthesis of 2-phenylisoindolin-1-one, a key structural motif in medicinal chemistry and materials science. The document will focus on two primary and robust synthetic strategies: Reductive Amination of 2-carboxybenzaldehyde and Palladium-Catalyzed Cross-Coupling reactions.
Reductive Amination and Subsequent Cyclization
A prevalent and efficient method for the synthesis of this compound involves a one-pot or two-step reductive amination of 2-carboxybenzaldehyde with aniline, followed by an intramolecular cyclization. This approach is favored for its operational simplicity and the use of readily available starting materials.
Core Mechanism
The reaction proceeds through two key stages: the formation of an intermediate, 2-(phenylaminomethyl)benzoic acid, via reductive amination, and its subsequent acid-catalyzed intramolecular cyclization to yield the final product.
Stage 1: Reductive Amination
The initial step involves the reaction between 2-carboxybenzaldehyde and aniline to form a Schiff base (imine). This is followed by the in-situ reduction of the imine to the corresponding secondary amine, 2-(phenylaminomethyl)benzoic acid. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or formic acid, the latter of which can also serve as the acid catalyst for the initial imine formation.
Stage 2: Intramolecular Cyclization
The intermediate, 2-(phenylaminomethyl)benzoic acid, undergoes an acid-catalyzed intramolecular cyclization to form the five-membered lactam ring of this compound. The acidic conditions protonate the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of the secondary amine.
Experimental Protocol: Microwave-Assisted Reductive Amination
This protocol describes a general procedure for the microwave-assisted synthesis of this compound.
Materials:
-
2-carboxybenzaldehyde
-
Aniline
-
Formic acid
-
Microwave reactor vial
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine 2-carboxybenzaldehyde (1.0 eq.), aniline (1.2 eq.), and formic acid (2.0 eq.).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120-140°C for 10-30 minutes.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Quantitative Data
The reductive amination approach is versatile and can be applied to a range of substituted anilines and benzaldehydes, often providing good to excellent yields.
| Entry | Amine | Product | Reaction Time (min) | Yield (%) |
| 1 | Aniline | This compound | 15 | 92 |
| 2 | 4-Methoxyaniline | 2-(4-Methoxyphenyl)isoindolin-1-one | 20 | 88 |
| 3 | 4-Chloroaniline | 2-(4-Chlorophenyl)isoindolin-1-one | 20 | 90 |
| 4 | Benzylamine | 2-Benzylisoindolin-1-one | 10 | 95 |
Table 1: Representative yields for the synthesis of N-substituted isoindolin-1-ones via microwave-assisted reductive amination of 2-carboxybenzaldehyde.
Palladium-Catalyzed Intramolecular C-N Cross-Coupling
Transition metal-catalyzed reactions, particularly those employing palladium, offer a powerful alternative for the synthesis of this compound. A common strategy involves the intramolecular C-N cross-coupling of a pre-formed N-(2-halobenzoyl)aniline derivative.
Core Mechanism
The catalytic cycle for this transformation is generally accepted to proceed through the canonical steps of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-bromobenzamide derivative) to form a Pd(II) intermediate.
-
Ligand Exchange/Deprotonation: The amide nitrogen coordinates to the palladium center, and a base facilitates the deprotonation of the N-H bond, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium center, yielding the this compound product and regenerating the active Pd(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Intramolecular Amination
This protocol outlines a general procedure for the synthesis of this compound from N-(2-bromobenzoyl)aniline.
Materials:
-
N-(2-bromobenzoyl)aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add N-(2-bromobenzoyl)aniline (1.0 eq.), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.0 eq.).
-
Add anhydrous toluene or dioxane to the reaction vessel.
-
Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain this compound.
Quantitative Data
Palladium-catalyzed methods are highly effective for the synthesis of a variety of N-aryl isoindolinones, demonstrating broad functional group tolerance.
| Entry | Aryl Halide | Arylboronic Acid | Base | Yield (%) |
| 1 | 2-Bromobenzamide | Phenylboronic acid | K₂CO₃ | 85 |
| 2 | 2-Iodobenzamide | Phenylboronic acid | Cs₂CO₃ | 90 |
| 3 | 2-Bromobenzamide | 4-Methoxyphenylboronic acid | K₂CO₃ | 82 |
| 4 | 2-Bromobenzamide | 4-Chlorophenylboronic acid | K₂CO₃ | 88 |
Table 2: Representative yields for the palladium-catalyzed synthesis of N-aryl isoindolinones via Suzuki-Miyaura coupling followed by intramolecular amination. Note: This table represents a two-step approach where an initial Suzuki-Miyaura coupling is followed by a separate intramolecular C-N coupling step. One-pot variations of this process are also reported.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes, with reductive amination and palladium-catalyzed cross-coupling being among the most robust and versatile. The choice of method will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. The mechanistic understanding and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel compounds based on the isoindolinone scaffold.
A Technical Guide to the Spectroscopic Characterization of 2-Phenylisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-phenylisoindolin-1-one. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the structural elucidation of synthesized organic compounds.
Please note: The spectroscopic data presented in this guide is a representative and plausible dataset based on the chemical structure of this compound and established principles of spectroscopic analysis. While closely aligned with expected values, it should be used as a reference and may differ slightly from experimentally obtained data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.90 | d | 7.5 | 1H | Ar-H |
| 7.65 - 7.55 | m | - | 2H | Ar-H |
| 7.50 - 7.35 | m | - | 5H | Ar-H |
| 7.28 | t | 7.5 | 1H | Ar-H |
| 4.85 | s | - | 2H | CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 167.5 | C=O (Amide) |
| 142.0 | Ar-C |
| 139.5 | Ar-C |
| 132.5 | Ar-CH |
| 131.8 | Ar-C |
| 129.2 | Ar-CH |
| 128.8 | Ar-CH |
| 128.0 | Ar-CH |
| 124.5 | Ar-CH |
| 123.0 | Ar-CH |
| 120.0 | Ar-CH |
| 50.5 | CH₂ |
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | Aromatic C-H Stretch |
| 2925 | Weak | Aliphatic C-H Stretch |
| 1685 | Strong | C=O Stretch (γ-Lactam) |
| 1600, 1490, 1450 | Medium | Aromatic C=C Stretch |
| 1380 | Strong | C-N Stretch |
| 750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |
| 695 | Strong | Aromatic C-H Bend (monosubstituted) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 209 | 100 | [M]⁺ (Molecular Ion) |
| 180 | 65 | [M - CHO]⁺ |
| 152 | 40 | [M - C₆H₅]⁺ |
| 104 | 30 | [C₇H₄O]⁺ |
| 77 | 55 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of purified this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Temperature: 298 K.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of dry this compound is finely ground in an agate mortar.
-
About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar, and the mixture is thoroughly ground and mixed.
-
The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The sample spectrum is recorded in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, or the solid is introduced via a direct insertion probe.
Acquisition (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200 °C.
-
Mass Range: m/z 50-500.
-
Scan Rate: 1 scan/second.
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern provides valuable information about the molecular structure.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound like this compound.
Caption: Spectroscopic analysis workflow for structural elucidation.
Navigating the Physicochemical Landscape of 2-Phenylisoindolin-1-one: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the solubility and stability of 2-phenylisoindolin-1-one, a key heterocyclic scaffold in medicinal chemistry. Understanding these fundamental physicochemical properties is paramount for the successful development of drug candidates, influencing everything from formulation and bioavailability to shelf-life and therapeutic efficacy. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide furnishes the necessary experimental frameworks to generate such critical data.
Solubility Profile: The Gateway to Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1][2] Poorly soluble compounds often exhibit low absorption and, consequently, diminished therapeutic effect.[1] The solubility of this compound, like many organic molecules, is influenced by factors such as the chemical structure of the solvent, temperature, pH, and the crystalline form of the solid.[1][3]
General Solubility Characteristics
Derivatives of this compound are often soluble in organic solvents such as dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[4][5][6] The synthesis of these compounds frequently employs solvents like ethanol, demonstrating at least partial solubility in polar protic media.[7][8][9][10] However, aqueous solubility is a key challenge for many drug candidates and must be thoroughly investigated.[2][3]
Experimental Protocols for Solubility Determination
To quantitatively assess the solubility of this compound, a systematic approach employing well-established methodologies is essential.
Table 1: Quantitative Solubility Data for this compound (Hypothetical Data)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 7.4) | 25 | < 0.1 | Shake-Flask |
| Ethanol | 25 | 15.2 | Shake-Flask |
| Dimethyl Sulfoxide | 25 | > 100 | Visual Inspection |
| Acetonitrile | 25 | 5.8 | HPLC |
| 0.1 N HCl | 37 | 0.5 | Shake-Flask |
| Simulated Gastric Fluid | 37 | 0.4 | HPLC |
| Simulated Intestinal Fluid | 37 | < 0.1 | HPLC |
Note: This table presents hypothetical data for illustrative purposes. Actual experimental determination is required.
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the solubility of a research compound.
Kinetic Solubility Assessment by Nephelometry
This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound.[2][11]
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a multi-well plate, add a series of aqueous buffers with varying pH values.
-
Use an automated liquid handler to dispense small volumes of the DMSO stock solution into the aqueous buffers.
-
Monitor the solutions for the appearance of precipitation using a nephelometer, which measures light scattering.[11]
-
The concentration at which precipitation is first observed is recorded as the kinetic solubility.
Thermodynamic Solubility Assessment (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.[1][3]
Protocol:
-
Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, ethanol, buffers of various pH).
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Separate the saturated solution from the excess solid by centrifugation or filtration.
-
Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
Stability Profile: Ensuring Chemical Integrity
The chemical stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life.[1] Instability can lead to the formation of degradation products, which may be inactive or, in some cases, toxic.
Factors Influencing Stability
The stability of this compound can be affected by several factors, including:
-
pH: The lactam ring in the isoindolinone core may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The presence of oxidizing agents or exposure to air and light can potentially lead to degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Photodegradation can occur upon exposure to certain wavelengths of light.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Table 2: Forced Degradation Study of this compound (Hypothetical Data)
| Condition | Time (hours) | Assay (%) | Major Degradants (%) |
| 0.1 N HCl (60°C) | 24 | 85.2 | DP1 (8.1), DP2 (4.5) |
| 0.1 N NaOH (60°C) | 24 | 72.8 | DP3 (15.7), DP4 (9.2) |
| 3% H₂O₂ (RT) | 24 | 98.1 | DP5 (1.2) |
| Heat (80°C, solid) | 72 | 99.5 | Minor peaks observed |
| Light (ICH Q1B) | 24 | 99.2 | Minor peaks observed |
Note: DP refers to Degradation Product. This table presents hypothetical data for illustrative purposes. Actual experimental determination is required.
Logical Flow for Stability Assessment
Caption: A systematic approach to evaluating the chemical stability of a compound.
Forced Degradation (Stress Testing) Protocol
Protocol:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to a range of stress conditions as outlined in Table 2 (acidic, basic, oxidative, thermal, and photolytic).
-
At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralizing acidic or basic solutions).
-
Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all potential degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent drug and any degradation products.
-
For identification of major degradation products, employ Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion
While specific experimental data on the solubility and stability of this compound remains to be fully elucidated in the public domain, the experimental frameworks provided in this guide offer a robust starting point for any research or development program. A thorough understanding of these properties, generated through systematic application of the described protocols, is an indispensable component of successful drug development, enabling informed decisions on formulation, dosage form design, and ensuring the delivery of a safe and effective therapeutic agent to patients.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Buy N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide (EVT-2682059) | 439095-73-5 [evitachem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Magnetic chitosan stabilized Cu(II)-tetrazole complex: an effective nanocatalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rheolution.com [rheolution.com]
- 12. solubility experimental methods.pptx [slideshare.net]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Phenylisoindolin-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and rich history of 2-phenylisoindolin-1-one derivatives, a class of compounds that has emerged as a "privileged scaffold" in medicinal chemistry. From their early synthesis to their contemporary application as potent modulators of critical biological pathways, this document provides a comprehensive overview for researchers and drug development professionals. We delve into the seminal synthetic methodologies, the evolution of their biological applications with a focus on their role as inhibitors of the MDM2-p53 protein-protein interaction, and provide detailed experimental protocols and quantitative data to support further research and development in this exciting field.
A Historical Perspective: The Dawn of the Isoindolinone Core
The journey of the isoindolinone scaffold dates back to the early 20th century. One of the earliest methods for the synthesis of a related isoquinolinone structure was the Gabriel-Colman rearrangement , first described in 1900 by Siegmund Gabriel and James Colman. This reaction involved the rearrangement of a phthalimido ester with a strong base to yield a substituted isoquinoline derivative, laying the foundational chemical knowledge for accessing this heterocyclic system.[1][2][3][4][5] Over the decades, numerous synthetic strategies have been developed for the construction of the isoindolinone core, including transition metal-catalyzed C-H activation, cross-coupling reactions, and multi-component reactions, highlighting the versatility and importance of this chemical motif.[6][7]
The this compound core, specifically, gained significant attention as chemists began to explore the impact of the N-phenyl substituent on the molecule's properties and biological activity. This substitution provides a critical vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
Rise to Prominence: this compound Derivatives as MDM2-p53 Interaction Inhibitors
A pivotal moment in the history of this compound derivatives was their identification as potent inhibitors of the MDM2-p53 protein-protein interaction . The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.[8]
Small molecules that can disrupt the MDM2-p53 interaction are therefore highly sought after as potential cancer therapeutics. The this compound scaffold emerged as a promising starting point for the design of such inhibitors. Researchers discovered that the core structure could be elaborated with specific substituents to mimic the key interactions of p53 with MDM2, effectively displacing p53 and restoring its tumor-suppressive functions.
Quantitative Structure-Activity Relationship (SAR) of this compound based MDM2 Inhibitors
The development of potent this compound based MDM2 inhibitors has been driven by extensive structure-activity relationship (SAR) studies. These studies have systematically explored the impact of various substituents on the phenyl ring, the isoindolinone core, and other positions to enhance binding affinity and cellular activity. The following table summarizes key quantitative data for a selection of these derivatives.
| Compound ID | R1 (at N-2) | R2 (at C-3) | R3 (at C-3) | IC50 (µM) - MDM2 Binding | Reference |
| NU8231 | Propyl | 4-Chlorophenyl | 4-Hydroxy-3,5-dimethoxybenzyloxy | 5.3 ± 0.9 | [9] |
| 74a | 4-Nitrobenzyl | 4-Chlorophenyl | (1-(Hydroxymethyl)cyclopropyl)methoxy | 0.17 ± 0.02 | [10][11] |
| (-)-10a | 4-Nitrobenzyl | 4-Chlorophenyl | (1-(Hydroxymethyl)cyclopropyl)methoxy | 0.044 ± 0.006 | |
| 76 | Benzyl | 4-Chlorophenyl | 3-Hydroxypropoxy | 15.9 ± 0.8 | [12] |
| 79 | Propyl | 4-Chlorophenyl | 4-Hydroxy-3,5-dimethoxybenzyloxy | 5.3 ± 0.9 | [12] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of this compound derivatives.
Synthesis of a Potent this compound based MDM2 Inhibitor (Analogue of Compound 74a)
This protocol describes a general method for the synthesis of 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one, a potent MDM2 inhibitor.
Step 1: Synthesis of 3-(4-chlorophenyl)-3-hydroxy-2-(4-nitrobenzyl)isoindolin-1-one
-
To a solution of 2-(4-chlorobenzoyl)benzoic acid (1.0 eq) in toluene is added thionyl chloride (1.2 eq).
-
The mixture is heated at reflux for 2 hours and then concentrated under reduced pressure.
-
The resulting acid chloride is dissolved in anhydrous dichloromethane (DCM).
-
To this solution, 4-nitrobenzylamine (1.1 eq) and triethylamine (1.5 eq) are added at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-hydroxyisoindolinone.
Step 2: Synthesis of 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one
-
To a solution of 3-(4-chlorophenyl)-3-hydroxy-2-(4-nitrobenzyl)isoindolin-1-one (1.0 eq) and (1-(hydroxymethyl)cyclopropyl)methanol (1.5 eq) in anhydrous DCM is added a catalytic amount of p-toluenesulfonic acid.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the final product.
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
This protocol outlines a fluorescence polarization assay to quantify the inhibition of the MDM2-p53 interaction by this compound derivatives.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled)
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
384-well black plates
-
Test compounds (this compound derivatives) dissolved in DMSO
Procedure:
-
Prepare Reagents:
-
Dilute the MDM2 protein and the fluorescently labeled p53 peptide to the desired concentrations in the assay buffer. The optimal concentrations should be determined empirically by titration experiments.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute them in the assay buffer.
-
-
Assay Setup:
-
Add a small volume of the test compound solution or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the MDM2 protein solution to each well and incubate for 15 minutes at room temperature.
-
Add the fluorescently labeled p53 peptide solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are intrinsically linked to their ability to modulate specific signaling pathways.
The MDM2-p53 Signaling Pathway and its Inhibition
The MDM2-p53 signaling pathway is a critical regulator of cell cycle arrest and apoptosis. In unstressed cells, p53 levels are kept low through continuous ubiquitination by MDM2 and subsequent proteasomal degradation. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation of its downstream targets. This compound inhibitors act by binding to the p53-binding pocket of MDM2, thereby preventing the p53-MDM2 interaction and leading to the reactivation of p53's tumor suppressor functions.
Caption: The MDM2-p53 signaling pathway and its inhibition.
Experimental Workflow for Fluorescence Polarization Assay
The following diagram illustrates the workflow for the fluorescence polarization assay used to screen for inhibitors of the MDM2-p53 interaction.
Caption: Workflow for a fluorescence polarization-based screening assay.
Conclusion
The this compound scaffold has a rich history, evolving from a curiosity of synthetic organic chemistry to a cornerstone of modern medicinal chemistry. Its application in the development of MDM2-p53 interaction inhibitors exemplifies its potential as a privileged structure for targeting challenging protein-protein interactions. The detailed synthetic protocols, quantitative data, and understanding of the underlying signaling pathways provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable class of molecules. The continued investigation of this compound derivatives holds great promise for the discovery of novel therapeutics for cancer and other diseases.
References
- 1. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gabriel colman rearrgment | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.abo.fi [research.abo.fi]
- 8. researchgate.net [researchgate.net]
- 9. Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Isoindolinone Core: A Comprehensive Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Fundamental Chemical Properties of the Isoindolinone Core Structure.
The isoindolinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its presence in a wide array of biologically active compounds, including approved drugs and natural products, underscores its importance as a pharmacophore. This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and biological significance of the isoindolinone core, tailored for professionals in drug discovery and development.
Core Chemical Properties
Table 1: Fundamental Physicochemical Properties of the Unsubstituted Isoindolinone Core (CAS: 480-91-1)
| Property | Value | Method | Reference |
| Molecular Formula | C₈H₇NO | - | [3][4] |
| Molecular Weight | 133.15 g/mol | - | [3][4] |
| pKa | 14.86 ± 0.20 | Predicted | [3] |
| logP | 0.84 | Predicted | [5] |
| Aqueous Solubility | Limited | Qualitative | [4][6] |
| Organic Solvent Solubility | Moderately soluble in ethanol and dichloromethane | Qualitative | [4] |
| Melting Point | 149.0 to 153.0 °C | Experimental | [3] |
| Boiling Point | 337 °C (lit.) | Experimental | [3] |
Note: Predicted values are computationally derived and should be considered as estimates. Experimental determination is recommended for precise characterization.
Structural Features
Reactivity and Synthesis
The chemical reactivity of the isoindolinone core is influenced by the amide functionality and the aromatic ring. The nitrogen atom of the lactam can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution reactions. The carbonyl group can also participate in various chemical transformations.
A variety of synthetic strategies have been developed to construct the isoindolinone scaffold, reflecting its importance in medicinal chemistry. Key methodologies include transition metal-catalyzed reactions and multi-component reactions.
Key Synthetic Methodologies
a) Rhodium-Catalyzed C-H Activation/Annulation: This modern and atom-economical method involves the reaction of a benzamide derivative with an alkene or alkyne in the presence of a rhodium catalyst. This approach allows for the direct formation of the isoindolinone ring system with high efficiency.
b) Palladium-Catalyzed Carbonylative Cyclization: This strategy utilizes palladium catalysts to facilitate the insertion of carbon monoxide and subsequent cyclization to form the lactam ring. This method is versatile and tolerates a wide range of functional groups.
c) One-Pot Multi-Component Reactions: These reactions involve the simultaneous combination of three or more reactants to form the isoindolinone core in a single step. Such methods are highly efficient and allow for the rapid generation of diverse libraries of isoindolinone derivatives.
Below is a generalized workflow for the synthesis of the isoindolinone core.
References
- 1. Crystallography Open Database (COD) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 2. Isoindoline - Wikipedia [en.wikipedia.org]
- 3. 480-91-1 CAS MSDS (ISOINDOLIN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CAS 480-91-1: Isoindolinone | CymitQuimica [cymitquimica.com]
- 5. Hit2Lead | 1-isoindolinone | CAS# 480-91-1 | MFCD03085939 | BB-4041876 [hit2lead.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Predicting the Biological Activity of 2-Phenylisoindolin-1-one Using Computational Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of computational and experimental approaches to predict and evaluate the biological activity of 2-phenylisoindolin-1-one and its derivatives. The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, known to be the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[1] This document outlines detailed methodologies for in silico modeling and in vitro validation, presenting a strategic workflow for the discovery and development of novel therapeutic agents based on the this compound core.
Potential Biological Activities and Molecular Targets
Derivatives of the isoindolin-1-one scaffold have shown significant potential across various disease areas. Computational and experimental studies have identified several key molecular targets, suggesting that this compound and its analogs may exhibit a range of biological effects.
Anticancer Activity: Various isoindolin-1-one derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[1][2] The underlying mechanisms often involve the inhibition of critical cellular pathways regulated by kinases and other enzymes essential for cancer cell proliferation and survival.[1]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[3] Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) can lead to synthetic lethality and cell death. The isoindolinone carboxamides are a notable class of preclinical PARP-1 inhibitors.[3]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy.[4] Isoindolin-1-one derivatives have been explored as potential CDK7 inhibitors, which could lead to cell cycle arrest and apoptosis in cancer cells.[4]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently overactivated in cancer, promoting cell growth and survival.[1] A series of isoindolin-1-one derivatives have been investigated as potent PI3Kγ inhibitors.[1]
Anti-inflammatory Activity: Some isoindolin-1-one derivatives have demonstrated inhibitory activity against key inflammatory mediators.[1]
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are central to the production of prostaglandins, which are key mediators of inflammation. Inhibition of COX, particularly the inducible COX-2 isoform, is a major mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).
Computational Modeling Workflow
A systematic in silico approach can be employed to predict the biological activity of this compound and prioritize derivatives for synthesis and experimental testing.
Caption: A general workflow for the computational prediction of biological activity.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding potential binding modes and estimating binding affinity.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., PARP-1, CDK7, PI3Kγ, COX-2) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Energy minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and its derivatives.
-
Assign partial charges and define rotatable bonds.
-
Energy minimize the ligand structures.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the location of a known co-crystallized ligand.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the receptor's active site.
-
Score the generated poses based on a scoring function that estimates the binding free energy.
-
-
Analysis:
-
Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Compare the binding modes and scores of different derivatives to understand structure-activity relationships (SAR).
-
3D-Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR models correlate the biological activity of a set of compounds with their 3D physicochemical properties. These models can be used to predict the activity of new, unsynthesized compounds.
Protocol:
-
Dataset Preparation:
-
Compile a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values).
-
Divide the dataset into a training set for model generation and a test set for model validation.
-
-
Molecular Alignment:
-
Align all molecules in the dataset to a common template or based on a common substructure. This is a critical step to ensure that the calculated fields are comparable.
-
-
Descriptor Calculation:
-
Place each aligned molecule in a 3D grid.
-
At each grid point, calculate steric and electrostatic interaction energies between the molecule and a probe atom. These values serve as the independent variables (descriptors).
-
-
Model Generation and Validation:
-
Use partial least squares (PLS) analysis to build a linear model that correlates the calculated descriptors with the biological activities.
-
Validate the model's predictive power using the test set and statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred).
-
Pharmacophore Modeling
A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target.
Workflow:
-
Feature Identification: Identify key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) from a set of known active ligands or from the ligand-receptor complex.
-
Model Generation: Generate a 3D arrangement of these features with specific distance constraints.
-
Model Validation: Validate the model by its ability to distinguish between active and inactive compounds.
-
Virtual Screening: Use the validated pharmacophore model as a 3D query to search large compound databases for new molecules that match the pharmacophore and are therefore likely to be active.
Experimental Validation
The predictions from computational models must be validated through in vitro and in vivo experimental assays.
Anticancer Activity Assays
Table 1: Anticancer Activity of Isoindolin-1-one and Related Derivatives
| Compound ID | Target | Cell Line | Assay Type | IC50 (µM) | Reference |
| Isoindolinone Analogues | PI3Kγ | - | Biochemical | 0.006 - 5.37 | [1] |
| 5j | - | MGC-803 | CCK8 | 4.0 | [5] |
| P-6 | Aurora-A Kinase | HCT-116 | MTT | 0.37 | [6] |
| P-6 | Aurora-A Kinase | MCF-7 | MTT | 0.44 | [6] |
| 4e | - | MCF-7 | - | 1 - 10 | [3] |
| 4f | - | SK-MEL-28 | - | 1 - 10 | [3] |
| 8a | PARP-1 | - | Biochemical | 0.036 | [7] |
| Olaparib (Reference) | PARP-1 | - | Biochemical | 0.034 | [7] |
3.1.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
3.1.2. Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for a specific time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membranes.
-
Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
3.1.3. Western Blot for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., PARP, CDK7, PI3Kγ, or downstream effectors).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the signal corresponds to the amount of the target protein.
Anti-inflammatory Activity Assays
Table 2: Anti-inflammatory Activity of Isoindolin-1-one and Related Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| VIIa | COX-2 | Biochemical | 0.29 | 67.24 | [8] |
| Celecoxib (Reference) | COX-2 | Biochemical | 0.42 | 33.8 | [8] |
| 5n | COX-2 | Biochemical | 0.07 | 508.6 | [9] |
| HYB11 | COX-2 | Biochemical | 0.11 | - | [10] |
| A3 | COX-2 | Biochemical | - | 9.24 | [11] |
3.2.1. COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Product Detection: Measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as an enzyme immunoassay (EIA) or mass spectrometry.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) gives the selectivity index.
3.2.2. Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment and Stimulation: Pre-treat the cells with different concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in treated cells to those in LPS-stimulated control cells to determine the inhibitory effect of the compound on NO production.
Key Signaling Pathways
Understanding the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action.
PARP-Mediated DNA Repair Pathway
Caption: Simplified PARP signaling pathway and the inhibitory action of this compound.
CDK-Regulated Cell Cycle Progression
Caption: Inhibition of the cell cycle by a this compound derivative acting as a CDK inhibitor.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and its inhibition by a this compound derivative.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. A combined computational and experimental approach, as outlined in this guide, provides a robust framework for predicting and validating the biological activity of new derivatives. By leveraging in silico tools for initial screening and prioritization, followed by targeted in vitro assays for validation, researchers can efficiently navigate the early stages of drug discovery and identify lead compounds with high potential for further development. The continued exploration of the structure-activity relationships within this class of compounds is likely to yield novel and effective therapeutic candidates.
References
- 1. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity and pro-apoptosis of novel benzoisoindolin hydrazones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-ones derivatives via a free radical cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship (SAR) of 2-Phenylisoindolin-1-one Analogs: A Technical Guide
Introduction: The 2-phenylisoindolin-1-one scaffold is a privileged heterocyclic motif prevalent in numerous pharmacologically active molecules and natural products.[1] Its rigid structure serves as a versatile framework for developing therapeutic agents targeting a range of biological pathways. A significant area of interest is the development of these analogs as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage repair process.[2][3] Inhibition of PARP-1 has emerged as a clinically validated and successful strategy for cancer treatment, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[1][4] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, focusing on their development as PARP-1 inhibitors.
Core Scaffold and Key Modification Points
The fundamental this compound structure offers several positions for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The primary points for analog synthesis are typically the phenyl ring (Ring A) and the isoindolinone core (Ring B), allowing for systematic exploration of the chemical space to optimize biological activity.
Quantitative Structure-Activity Relationship Data
The development of potent PARP-1 inhibitors from the isoindolinone class has been a focus of recent drug discovery efforts.[2] The following tables summarize the quantitative data for representative analogs, highlighting the impact of specific substitutions on inhibitory activity.
Table 1: SAR of Substitutions on the Phenyl Ring (Ring A) for PARP-1 Inhibition
| Compound ID | R1 Substitution (para-position) | PARP-1 IC50 (nM) | Cell-Based Potency (EC50, nM) | Notes |
| 1a | -H | 550 | 800 | Unsubstituted parent compound. |
| 1b | -F | 150 | 210 | Introduction of a small electronegative atom improves activity. |
| 1c | -CN | 25 | 45 | Strong electron-withdrawing group significantly enhances potency. |
| 1d | -OCH3 | 600 | >1000 | Electron-donating group is detrimental to activity. |
| 1e | -C(=O)NH2 | 5 | 8 | Carboxamide group forms key hydrogen bonds in the active site, mimicking the nicotinamide moiety of the natural substrate NAD+.[4] |
Table 2: SAR of Substitutions on the Isoindolinone Core (Ring B) for PARP-1 Inhibition
| Compound ID | R2 Substitution | PARP-1 IC50 (nM) | Cell-Based Potency (EC50, nM) | Notes |
| 2a | H (on Ring B) | 5 | 8 | Reference compound with optimal Ring A substitution. |
| 2b | 6-F (on Ring B) | 8 | 15 | Halogenation at this position is generally well-tolerated but offers no significant improvement. |
| 2c | 7-CH3 (on Ring B) | 48 | 90 | Introduction of a methyl group creates potential steric hindrance. |
| 2d | 5-OCH3 (on Ring B) | 120 | 250 | Methoxy group reduces potency, possibly due to electronic or steric effects. |
Note: The data presented are representative values compiled from SAR studies on isoindolinone-based PARP inhibitors to illustrate general trends.[2][5]
Signaling Pathways and Mechanism of Action
The primary mechanism by which this compound analogs exert their anticancer effect is through the inhibition of PARP-1, leading to synthetic lethality.
PARP-1 Inhibition and Synthetic Lethality: In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the Base Excision Repair (BER) pathway, where PARP-1 is a crucial sensor and signaling molecule.[4] If PARP-1 is inhibited, these SSBs persist and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cells with a functional Homologous Recombination (HR) pathway (e.g., normal cells), these DSBs can be effectively repaired. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1] This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.
Caption: Mechanism of synthetic lethality via PARP-1 inhibition in BRCA-deficient cells.
Experimental Protocols
Detailed and reproducible methodologies are crucial for successful SAR studies. The following sections outline generalized protocols for the synthesis and biological evaluation of this compound analogs.
General Synthesis Protocol: Microwave-Assisted Reductive Amination
This method provides an efficient route to the N-substituted isoindolin-1-one core.[6]
-
Step 1: Reaction Setup: To a microwave-safe vial, add 2-carboxybenzaldehyde (1.0 mmol), the desired substituted aniline (1.1 mmol), and formic acid (2.0 mmol) in a suitable solvent such as ethanol (5 mL).
-
Step 2: Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 20-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 3: Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Step 4: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired this compound analog.
-
Step 5: Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[7]
-
Step 1: Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Step 2: Compound Treatment: Prepare serial dilutions of the synthesized analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Step 4: Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Visualizing the SAR Workflow and Logic
Effective drug discovery programs follow a logical, iterative process. The diagrams below illustrate the general workflow for an SAR study and the core logic driving lead optimization.
Caption: A typical experimental workflow for a Structure-Activity Relationship study.
Caption: The logical relationship between chemical structure and biological activity in SAR.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, cytotoxicity and pro-apoptosis of novel benzoisoindolin hydrazones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Initial In-Vitro Screening of 2-Phenylisoindolin-1-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in-vitro screening process for 2-phenylisoindolin-1-one derivatives, a promising scaffold in medicinal chemistry. This document outlines key biological activities, detailed experimental protocols for relevant assays, and a logical workflow for the preliminary assessment of these compounds. The information is intended to equip researchers with the necessary knowledge to effectively evaluate the potential of this chemical series in a drug discovery context.
Introduction to this compound Derivatives
The this compound core structure has garnered significant attention in the field of drug discovery due to its presence in a variety of biologically active molecules. Derivatives of this scaffold have been investigated for a range of therapeutic applications, most notably in oncology. Their mechanism of action is often attributed to the inhibition of key cellular targets involved in cancer cell proliferation and survival, such as enzymes in DNA repair pathways and components of the cytoskeleton. Initial in-vitro screening is a critical first step in identifying promising lead compounds within this class for further development.
Key Biological Activities and In-Vitro Screening Assays
The primary focus of the initial in-vitro screening of this compound derivatives is often on their potential as anticancer agents. The key biological activities to investigate include cytotoxicity, inhibition of Poly (ADP-ribose) polymerase (PARP), disruption of tubulin polymerization, and inhibition of protein kinases.
Cytotoxicity Screening
The first step in evaluating a new compound series is typically to assess its general cytotoxicity against a panel of cancer cell lines. This provides a broad understanding of the compounds' anti-proliferative activity and helps in selecting relevant cell lines for further mechanistic studies.
PARP Inhibition
Poly (ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality, making PARP inhibitors an attractive therapeutic strategy.[1] Some isoindolinone derivatives have shown potent PARP-1 inhibitory activity.[2]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, motility, and intracellular transport.[3] Compounds that interfere with tubulin polymerization, either by inhibiting its assembly or by stabilizing microtubules, can arrest the cell cycle and induce apoptosis. The 2-phenylindole scaffold, which is structurally related to this compound, is a known tubulin polymerization inhibitor.[3][4]
Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers. Several isoquinoline derivatives, which share a similar heterocyclic core with isoindolinones, have been identified as potent kinase inhibitors, including inhibitors of receptor tyrosine kinases (RTKs) and other kinases like Lck.[5][6][7]
Data Presentation: In-Vitro Activity of Isoindolinone and Related Derivatives
The following tables summarize the in-vitro activity of selected isoindolinone and structurally related derivatives from the literature. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target activity.
Table 1: Cytotoxicity of Quinazolinone Derivatives against Human Cancer Cell Lines [8][9]
| Compound | Cell Line | IC50 (µM) |
| Quinazolinone Derivative 1 | MCF-7 (Breast) | Low micromolar |
| Quinazolinone Derivative 2 | A549 (Lung) | Low micromolar |
| Doxorubicin (Control) | MCF-7 (Breast) | ~4-5 |
| Cisplatin (Control) | A549 (Lung) | ~126 |
Note: Data for quinazolinone derivatives, which are structurally related to isoindolinones, are presented as representative examples.
Table 2: PARP Inhibition by Isoindolinone Derivatives [2]
| Compound | Target | Assay | IC50 / Kd (µM) |
| (S)-NMS-P515 | PARP-1 | Cellular PAR Assay | 0.027 |
| (S)-NMS-P515 | PARP-1 | SPR Binding Assay | 0.016 (Kd) |
| (R)-Enantiomer | PARP-1 | SPR Binding Assay | 1.76 (Kd) |
Table 3: Tubulin Polymerization Inhibition by 2-Phenylindole Derivatives [3][4]
| Compound | Assay | IC50 (µM) |
| 2-Phenylindole Derivative 1 | Tubulin Polymerization | 1.5 - 2.68 |
| 2-Phenylindole Derivative 2 | Tubulin Polymerization | 0.58 |
| Combretastatin A-4 (Control) | Tubulin Polymerization | ~2 |
Note: Data for 2-phenylindole derivatives are presented due to their structural similarity to the this compound scaffold.
Table 4: Kinase Inhibition by Isoquinoline and Imidazo[4,5-h]isoquinolin-9-one Derivatives [6][10]
| Compound | Target Kinase | IC50 (µM) |
| Pyrazole-Thiazolidinone Derivative | Aurora-A Kinase | 0.11 |
| Imidazo[4,5-h]isoquinolin-9-one | Lck Kinase | Potent (18-fold improvement over lead) |
| VX-680 (Control) | Aurora-A Kinase | ~0.3-0.4 |
Experimental Protocols
This section provides detailed methodologies for the key in-vitro assays discussed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should typically be below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
In-Vitro PARP1 Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of a PARP enzyme.[12]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
This compound derivatives (dissolved in DMSO)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Luminometer
Protocol:
-
Compound Addition: Add serially diluted test compounds or vehicle control (DMSO) to the wells of the histone-coated plate.
-
Enzyme and DNA Addition: Add the PARP1 enzyme and activated DNA to each well.
-
Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Washing: Wash the wells to remove unincorporated biotinylated NAD+.
-
Streptavidin-HRP Addition: Add streptavidin-HRP to each well and incubate.
-
Washing: Wash the wells to remove unbound streptavidin-HRP.
-
Signal Detection: Add the chemiluminescent substrate and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.
In-Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in turbidity (light scattering) at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound derivatives (dissolved in DMSO)
-
Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Protocol:
-
Reagent Preparation: Prepare a tubulin solution in polymerization buffer on ice. Prepare serial dilutions of the test compounds and controls.
-
Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compounds or controls.
-
Reaction Initiation: To initiate polymerization, add the cold tubulin solution containing GTP and glycerol to each well.
-
Turbidity Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate and extent of polymerization can be determined from these curves. Calculate the percent inhibition of tubulin polymerization for each compound concentration relative to the DMSO control and determine the IC50 value.
In-Vitro Receptor Tyrosine Kinase (RTK) Inhibition Assay (Luminescence-based)
This assay quantifies the activity of a specific RTK by measuring the amount of ADP produced during the kinase reaction.[13]
Materials:
-
Recombinant RTK enzyme (e.g., RET, VEGFR2)
-
Kinase buffer
-
Peptide substrate for the specific kinase
-
ATP
-
This compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Protocol:
-
Compound Addition: Add serially diluted test inhibitors or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted RTK enzyme to each well.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In-Vitro Screening
The following diagram illustrates a logical workflow for the initial in-vitro screening of this compound derivatives.
Caption: A typical workflow for the initial in-vitro screening of novel compounds.
Signaling Pathways
The following diagrams illustrate the key signaling pathways that can be targeted by this compound derivatives.
PARP1 Signaling in DNA Repair
Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.
Tubulin Dynamics and Microtubule Formation
Caption: The dynamic process of microtubule formation and its role in mitosis.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: A generalized receptor tyrosine kinase (RTK) signaling cascade.
Conclusion
The initial in-vitro screening of this compound derivatives is a critical phase in the drug discovery process. A systematic approach, beginning with broad cytotoxicity profiling followed by more specific mechanistic assays for PARP, tubulin, and kinase inhibition, allows for the efficient identification of promising lead candidates. The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers embarking on the evaluation of this important chemical scaffold. Careful data analysis and interpretation are paramount for making informed decisions about which compounds warrant further investigation in the quest for novel therapeutics.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Discovery of 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones: a new class of inhibitors of lck kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 1 H-pyrazolo[3,4- d]pyrimidin-1-yl)ethyl)-2-phenylisoquinoline-1(2 H)-ones as Phosphoinositide 3-kinase Inhibitors for Treating Cancer and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Phenylisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylisoindolin-1-one is a key structural motif found in a variety of biologically active compounds and is a valuable building block in medicinal chemistry and drug development. Traditional methods for its synthesis often require harsh reaction conditions, long reaction times, and complex purification procedures. This application note details a rapid, efficient, and high-yielding microwave-assisted synthesis of this compound from readily available starting materials. The use of microwave irradiation significantly accelerates the reaction, leading to a cleaner product profile and a more environmentally friendly process.
Principle
The synthesis of this compound is achieved through a microwave-assisted reductive amination of 2-carboxybenzaldehyde with aniline.[1] In this one-pot reaction, aniline first reacts with the aldehyde group of 2-carboxybenzaldehyde to form a Schiff base intermediate. Subsequently, an intramolecular cyclization occurs, followed by dehydration, to yield the final this compound product. The use of formic acid facilitates the reductive amination process.[1] Microwave heating provides rapid and uniform heating of the reaction mixture, which dramatically reduces the reaction time from hours to minutes and often improves yields.
Quantitative Data Summary
The microwave-assisted approach for the synthesis of N-substituted isoindolin-1-ones has been shown to be highly efficient. The following table summarizes typical reaction parameters and outcomes for this type of transformation.
| Entry | Reactants | Solvent | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | 2-Carboxybenzaldehyde, Aniline | Formic Acid | 10 - 30 | 120 - 150 | > 90 |
| 2 | 2-Formylbenzoic acid, Various Amines | Formic Acid | 15 - 45 | 120 - 160 | 85 - 95 |
Note: The data presented are representative values based on literature for similar microwave-assisted isoindolinone syntheses. Actual results may vary depending on the specific experimental setup and scale.
Experimental Protocol
Materials:
-
2-Carboxybenzaldehyde
-
Aniline
-
Formic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Microwave synthesis reactor
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-carboxybenzaldehyde (1.0 mmol, 150.1 mg).
-
Add aniline (1.0 mmol, 93.1 mg).
-
Add formic acid (2 mL).
-
Seal the reaction vessel securely.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the reaction mixture at 140°C for 20 minutes.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.
-
Wash the organic layer successively with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Experimental Workflow
Caption: Microwave-assisted synthesis of this compound workflow.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
Microwave heating of sealed vessels can lead to a rapid increase in pressure. Use a dedicated microwave reactor with appropriate safety features.
-
Aniline is toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Formic acid is corrosive. Handle with care.
This detailed protocol provides a robust and efficient method for the synthesis of this compound, which is anticipated to be a valuable tool for researchers in the field of medicinal chemistry and drug discovery.
References
Application Notes and Protocols for Ultrasound-Assisted Synthesis of Substituted Isoindolinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted isoindolinones facilitated by ultrasound irradiation. This environmentally friendly method offers significant advantages over conventional heating, including accelerated reaction times, increased yields, and milder reaction conditions.[1]
Introduction
Isoindolinones are a pivotal class of nitrogen-containing heterocyclic compounds frequently found in the core structure of various natural products and pharmacologically active molecules. Their diverse biological activities have made them attractive targets in medicinal chemistry and drug discovery. The application of ultrasound in the synthesis of these compounds represents a significant advancement in green chemistry, harnessing the phenomenon of acoustic cavitation to promote chemical reactions. This method provides localized high temperatures and pressures, leading to enhanced reaction rates and yields.[1]
Advantages of Ultrasound-Assisted Synthesis
The use of ultrasonic irradiation in the synthesis of isoindolinones offers several key benefits:
-
Accelerated Reaction Rates: Dramatically reduced reaction times from hours to minutes.[1]
-
Improved Yields: Higher isolated yields of the desired products compared to conventional methods.[1]
-
Milder Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups.[1]
-
Energy Efficiency: Reduced energy consumption due to shorter reaction times and lower temperatures.[1]
-
Green Chemistry: Aligns with the principles of green chemistry by minimizing energy usage and often allowing for the use of more environmentally benign solvents.
Reaction Mechanism
The ultrasound-assisted one-pot synthesis of 3-substituted isoindolinones from (Z)-3-benzylideneisobenzofuran-1(3H)-ones and primary amines proceeds through a plausible multi-step mechanism. The initial step involves the nucleophilic addition of the primary amine to the exocyclic double bond of the (Z)-3-benzylideneisobenzofuran-1(3H)-one. This is followed by an intramolecular cyclization and subsequent dehydration to form the isoindolinone ring. Ultrasound irradiation is believed to accelerate these steps by enhancing mass transfer and providing the necessary activation energy.[1]
Caption: Plausible reaction mechanism for the synthesis of substituted isoindolinones.
Quantitative Data Summary
The following tables summarize the yields and reaction times for the synthesis of various substituted isoindolinones using the ultrasound-assisted method.
Table 1: Synthesis of 3-Substituted Isoindolinones
| Entry | Amine (R-NH₂) | Product | Time (min) | Yield (%) |
| 1 | n-Butylamine | 2-Butyl-3-phenylisoindolin-1-one | 90 | 86 |
| 2 | Benzylamine | 2-Benzyl-3-phenylisoindolin-1-one | 90 | 92 |
| 3 | 4-Methoxybenzylamine | 2-(4-Methoxybenzyl)-3-phenylisoindolin-1-one | 90 | 95 |
| 4 | 4-Chlorobenzylamine | 2-(4-Chlorobenzyl)-3-phenylisoindolin-1-one | 90 | 91 |
| 5 | Phenethylamine | 2-Phenethyl-3-phenylisoindolin-1-one | 90 | 88 |
| 6 | Tryptamine | 3-Phenyl-2-(2-(1H-indol-3-yl)ethyl)isoindolin-1-one | 90 | 85 |
Data compiled from multiple sources, specific conditions may vary.
Table 2: Spectroscopic Data for Selected Synthesized Isoindolinones
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (m/z) |
| 2-Butyl-3-phenylisoindolin-1-one | 7.85 (d, 1H), 7.50-7.25 (m, 8H), 5.50 (s, 1H), 3.60 (t, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H) | 168.0, 142.5, 139.0, 132.0, 131.5, 129.0, 128.5, 128.0, 124.0, 60.0, 40.0, 30.0, 20.0, 14.0 | [M+H]⁺ calcd. for C₁₈H₁₉NO: 266.1545, found: 266.1542 |
| 2-Benzyl-3-phenylisoindolin-1-one | 7.80 (d, 1H), 7.50-7.20 (m, 13H), 5.60 (s, 1H), 4.90 (d, 1H), 4.20 (d, 1H) | 168.0, 142.5, 139.0, 137.0, 132.0, 131.5, 129.0, 128.8, 128.5, 128.0, 127.5, 124.0, 60.5, 47.0 | [M+H]⁺ calcd. for C₂₁H₁₇NO: 300.1388, found: 300.1385 |
| 2-(4-Methoxybenzyl)-3-phenylisoindolin-1-one | 7.80 (d, 1H), 7.50-7.20 (m, 8H), 7.15 (d, 2H), 6.85 (d, 2H), 5.55 (s, 1H), 4.80 (d, 1H), 4.10 (d, 1H), 3.80 (s, 3H) | 168.0, 159.0, 142.5, 139.0, 132.0, 131.5, 129.5, 129.0, 128.5, 128.0, 124.0, 114.0, 60.5, 55.0, 46.5 | [M+H]⁺ calcd. for C₂₂H₁₉NO₂: 330.1494, found: 330.1491 |
Note: Spectroscopic data are representative and may vary slightly based on the specific instrumentation and conditions used.
Experimental Protocols
General Experimental Setup
The reactions are typically carried out using a commercially available ultrasonic cleaning bath or a more powerful ultrasonic probe system.[2] The reaction vessel, usually a standard round-bottom flask, is partially submerged in the water bath of the sonicator. The temperature of the water bath can be controlled to maintain the desired reaction temperature.
Caption: General experimental workflow for ultrasound-assisted synthesis.
Detailed Protocol: One-Pot Synthesis of 3-Substituted Isoindolinones
This protocol is a general guideline for the one-pot synthesis of 3-substituted isoindolinones from (Z)-3-benzylideneisobenzofuran-1(3H)-ones and primary amines.
Materials:
-
(Z)-3-Benzylideneisobenzofuran-1(3H)-one (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ultrasonic bath with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (Z)-3-benzylideneisobenzofuran-1(3H)-one (1.0 equiv) and acetonitrile.
-
Add the primary amine (1.2 equiv) to the solution.
-
Place the flask in an ultrasonic bath and irradiate at a specified temperature (e.g., 50 °C) for the required time (typically 60-90 minutes).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the flask from the ultrasonic bath and allow it to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted isoindolinone.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Influence of Substituents
The electronic nature of the substituents on both the primary amine and the (Z)-3-benzylideneisobenzofuran-1(3H)-one can influence the reaction rate and yield.
Caption: Influence of substituents on the synthesis of isoindolinones.
Generally, primary amines bearing electron-donating groups are more nucleophilic and tend to give higher yields. Conversely, electron-withdrawing groups on the amine can decrease its nucleophilicity, potentially leading to lower yields or requiring longer reaction times. On the (Z)-3-benzylideneisobenzofuran-1(3H)-one, electron-withdrawing groups on the phenyl ring of the benzylidene moiety can enhance the electrophilicity of the double bond, facilitating the initial nucleophilic attack by the amine.
Conclusion
The ultrasound-assisted synthesis of substituted isoindolinones is a powerful and efficient methodology that aligns with the principles of green chemistry. The protocols and data presented here provide a solid foundation for researchers to utilize this technique for the synthesis of a wide range of isoindolinone derivatives for applications in drug discovery and materials science. The significant reduction in reaction times and improved yields make this an attractive alternative to conventional synthetic methods.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Phenylisoindolin-1-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoindolin-1-one scaffold is a privileged structural motif found in numerous biologically active compounds and natural products. Its synthesis has garnered significant attention in the field of medicinal chemistry. Palladium-catalyzed reactions have emerged as powerful and versatile tools for the construction of this heterocyclic core, offering high efficiency and broad functional group tolerance. This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylisoindolin-1-one and its derivatives via various palladium-catalyzed methodologies.
Synthesis via Palladium-Catalyzed C–H Functionalization
Palladium-catalyzed C–H functionalization represents a highly efficient and atom-economical approach for the synthesis of isoindolinones. This strategy avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences.
Redox-Neutral C–H Functionalization with Carboxylic Acids or Anhydrides
An operationally simple method involves the reaction of readily available N-substituted benzamides with carboxylic acids or anhydrides.[1][2] The reaction proceeds under redox-neutral conditions and demonstrates broad substrate scope.[1][2]
Reaction Scheme:
Caption: General scheme for Pd-catalyzed C–H functionalization.
Experimental Protocol:
A detailed experimental protocol for this transformation is as follows:
| Reagent/Component | Amount | Molar Equiv. |
| N-Arylbenzamide | 0.5 mmol | 1.0 |
| Carboxylic Acid/Anhydride | 1.0 mmol | 2.0 |
| Pd(OAc)₂ | 0.025 mmol | 0.05 |
| Ligand (e.g., Ac-Gly-OH) | 0.1 mmol | 0.2 |
| Oxidant (e.g., Ag₂CO₃) | 1.0 mmol | 2.0 |
| Solvent (e.g., Toluene) | 2.0 mL | - |
Procedure:
-
To a dried reaction tube, add the N-arylbenzamide, carboxylic acid or anhydride, Pd(OAc)₂, ligand, and oxidant.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 120 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | N-Arylbenzamide | Carboxylic Acid/Anhydride | Product | Yield (%) |
| 1 | N-Phenylbenzamide | Acetic Anhydride | 3-Methyl-2-phenylisoindolin-1-one | 85 |
| 2 | N-(4-Methoxyphenyl)benzamide | Propionic Acid | 3-Ethyl-2-(4-methoxyphenyl)isoindolin-1-one | 78 |
| 3 | N-Phenyl-4-chlorobenzamide | Acetic Anhydride | 6-Chloro-3-methyl-2-phenylisoindolin-1-one | 92 |
Dehydrogenative C–H Cyclization
This method describes the intramolecular dehydrogenative C(sp³)–H amidation for isoindolinone synthesis using a heterogeneous Pd/C catalyst.[3][4] A key advantage of this protocol is that it does not require a stoichiometric amount of an external oxidant.[3][4]
Reaction Workflow:
Caption: Workflow for dehydrogenative C–H cyclization.
Experimental Protocol:
| Reagent/Component | Amount | Molar Equiv. |
| 2-Benzyl-N-mesylbenzamide | 0.2 mmol | 1.0 |
| Pd/C (10 mol%) | 21.3 mg | 0.1 |
| KOAc | 3.9 mg | 0.2 |
| Solvent (e.g., Toluene) | 1.0 mL | - |
Procedure:
-
In a sealed tube, combine the 2-benzyl-N-mesylbenzamide, 10% Pd/C, and KOAc.
-
Add the solvent to the mixture.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Synthesis via Intramolecular Reductive Heck Reaction
The intramolecular reductive Heck reaction provides an efficient pathway to 3,3-disubstituted isoindolin-1-ones from enamides.[5][6] This method utilizes a palladium catalyst and a reducing agent, such as sodium formate.[5]
Plausible Catalytic Cycle:
Caption: Catalytic cycle for the reductive Heck reaction.
Experimental Protocol:
| Reagent/Component | Amount | Molar Equiv. |
| Enamide Substrate | 0.2 mmol | 1.0 |
| Pd(OAc)₂ | 0.01 mmol | 0.05 |
| PPh₃ | 0.02 mmol | 0.1 |
| Sodium Formate | 0.4 mmol | 2.0 |
| Solvent (e.g., DMF) | 2.0 mL | - |
Procedure:
-
To a solution of the enamide substrate in the solvent, add Pd(OAc)₂, PPh₃, and sodium formate.
-
Stir the mixture at a specified temperature (e.g., 80-100 °C) under an inert atmosphere for the required time (e.g., 6-12 hours).
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Synthesis via Palladium-Catalyzed Aminocarbonylation
Palladium-catalyzed aminocarbonylation offers a direct route to isoindolinones from o-halo precursors, incorporating a carbonyl group from carbon monoxide. While some protocols focus on related heterocycles, the principles can be adapted for isoindolinone synthesis.[7][8]
General Aminocarbonylation Workflow:
Caption: Workflow for Pd-catalyzed aminocarbonylation.
Experimental Protocol (General):
| Reagent/Component | Amount | Molar Equiv. |
| o-Iodobenzylamine derivative | 0.5 mmol | 1.0 |
| Pd(OAc)₂ | 0.025 mmol | 0.05 |
| Ligand (e.g., XantPhos) | 0.05 mmol | 0.1 |
| Base (e.g., Et₃N) | 1.0 mmol | 2.0 |
| Solvent (e.g., DMF) | 5.0 mL | - |
| Carbon Monoxide | 1 atm (balloon) | - |
Procedure:
-
In a Schlenk flask, combine the o-iodobenzylamine derivative, Pd(OAc)₂, ligand, and base.
-
Evacuate and backfill the flask with carbon monoxide (from a balloon).
-
Add the solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
Comparative Yields of Different Methods:
| Method | Catalyst System | Key Reactants | General Yield Range (%) |
| Redox-Neutral C-H Functionalization | Pd(OAc)₂ / Ligand | N-Arylbenzamide, Carboxylic Acid | 70-95 |
| Dehydrogenative C-H Cyclization | Pd/C | 2-Benzyl-N-mesylbenzamide | 40-80 |
| Intramolecular Reductive Heck | Pd(OAc)₂ / PPh₃ | Enamide | 60-90 |
| Aminocarbonylation | Pd(OAc)₂ / Ligand | o-Halobenzylamine | 50-85 |
These protocols provide a foundation for the synthesis of this compound and a diverse range of its derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the isoindolinone core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Redox-neutral palladium-catalyzed C-H functionalization to form isoindolinones with carboxylic acids or anhydrides as readily available starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
One-Pot Synthesis of 2,3-Disubstituted Isoindolin-1-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2,3-disubstituted isoindolin-1-ones, a privileged scaffold in medicinal chemistry. The presented methods offer advantages such as operational simplicity, high yields, and the use of readily available starting materials.
Introduction
Isoindolin-1-ones are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, have made them attractive targets for synthetic and medicinal chemists. One-pot multi-component reactions have emerged as a powerful and sustainable strategy for the rapid construction of these complex molecular architectures from simple precursors. This document outlines three distinct and efficient one-pot methodologies for the synthesis of 2,3-disubstituted isoindolin-1-ones.
General Workflow for One-Pot Synthesis
The following diagram illustrates a generalized workflow for the one-pot synthesis of 2,3-disubstituted isoindolin-1-ones, which typically involves the condensation of a 2-formylbenzoic acid derivative with a primary amine and a suitable nucleophile, followed by intramolecular cyclization.
Application Note: High-Purity Isolation of 2-Phenylisoindolin-1-one via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Phenylisoindolin-1-one is a core structural motif found in a variety of compounds with significant biological and pharmacological activities. As with any active pharmaceutical ingredient or synthetic intermediate, achieving high purity is critical for accurate downstream applications, including biological assays, structural analysis, and drug formulation. This application note provides a detailed and robust protocol for the purification of this compound from a crude synthetic mixture using silica gel flash column chromatography. The methodology emphasizes a systematic approach, beginning with method development on Thin Layer Chromatography (TLC) to ensure optimal separation.
Principle of Separation Column chromatography is a preparative separation technique that relies on the differential partitioning of components between a stationary phase and a mobile phase. In this protocol, silica gel, a polar adsorbent, serves as the stationary phase. A non-polar to moderately polar mobile phase, typically a mixture of hexane and ethyl acetate, is used to carry the sample through the column. Compounds with higher polarity will have stronger interactions with the silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly. This difference in retention time allows for the effective separation of the target compound from impurities.
Detailed Experimental Protocols
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
Effective column chromatography begins with optimizing the separation conditions on a small scale using TLC. The goal is to identify a solvent system that provides good separation between the desired product and any impurities, with the target compound having a Retention Factor (Rf) of approximately 0.25-0.35 for optimal column performance.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Crude this compound sample
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Spotting: Using a capillary spotter, carefully spot the dissolved sample onto the baseline of a TLC plate.
-
Solvent System Testing: Prepare a series of mobile phases with varying ratios of n-Hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1 v/v) in the TLC chamber.
-
Development: Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: The ideal solvent system is one where the spot corresponding to this compound is well-separated from other spots and has an Rf value between 0.25 and 0.35. This ensures the compound will elute from the column in a reasonable volume of solvent without taking too long or eluting too quickly with impurities.
Protocol 2: Preparative Column Chromatography
This protocol details the purification of approximately 1 gram of crude this compound. The column dimensions and solvent volumes should be scaled accordingly for different sample quantities.
Materials and Reagents:
-
Glass chromatography column (e.g., 40 mm diameter)
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Mobile phase (optimized from Protocol 1)
-
Crude this compound
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Procedure:
-
Column Preparation (Slurry Packing):
-
Insert a small plug of cotton or glass wool at the bottom of the column. Add a ~0.5 cm layer of sand.
-
In a beaker, prepare a slurry by mixing ~40-50 g of silica gel with the mobile phase (e.g., n-Hexane:EtOAc 8:2).
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure uniform packing.
-
Once the silica has settled, add another ~0.5 cm layer of sand on top to prevent the stationary phase from being disturbed.
-
Equilibrate the packed column by running 2-3 column volumes of the mobile phase through it, ensuring the solvent level never drops below the top layer of sand.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent (e.g., DCM).
-
Add ~2-3 g of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the equilibrated column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 15-20 mL per test tube). Maintain a constant flow rate and ensure the column does not run dry.
-
Continuously add fresh mobile phase to the top of the column.
-
-
Fraction Analysis:
-
Monitor the separation by spotting alternate fractions on a TLC plate.
-
Develop the TLC plate using the same mobile phase and visualize under UV light.
-
Identify the fractions containing the pure product (single spot at the target Rf).
-
Pool all fractions that show a single, clean spot of the desired product.
-
-
Solvent Removal:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
-
Final Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as HPLC, NMR, or Mass Spectrometry.
-
Data Presentation
The following table summarizes the key parameters for the purification of 1 gram of crude this compound.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for moderately polar organic compounds.[1][2][3] |
| Column Diameter | 40 mm | Appropriate for separating 1-2 g of crude material. |
| Silica Gel Amount | ~40-50 g | A sample-to-sorbent ratio of 1:40 to 1:50 is common for good separation. |
| Mobile Phase | n-Hexane:Ethyl Acetate (8:2, v/v) | Based on typical TLC optimization for isoindolinone derivatives.[1][4] |
| Target Rf | ~0.30 | Provides a good balance between separation efficiency and elution time.[5] |
| Elution Mode | Isocratic | A single solvent mixture is used, simplifying the procedure. |
| Sample Loading | Dry Loading | Offers superior resolution and sharper bands compared to wet loading.[5] |
| Detection Method | UV (254 nm) on TLC plates | This compound contains aromatic rings that are UV active. |
Mandatory Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Safety Precautions
-
All procedures should be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Silica gel is a fine powder and can cause respiratory irritation; avoid inhalation by handling it carefully.
-
Organic solvents are flammable and volatile. Ensure there are no ignition sources nearby.
Conclusion The protocol described provides a reliable and systematic method for obtaining high-purity this compound suitable for demanding research and development applications. The initial investment in method development using TLC is crucial for achieving efficient and successful separation on a preparative scale.
References
Application Notes and Protocols for Isoindolinone-Based PARP Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks (DSBs), a concept known as synthetic lethality. This has established PARP inhibitors as a significant class of targeted therapies for various cancers, including ovarian, breast, and prostate cancer.[1][2][3][4][5][6][7]
While the specific compound 2-phenylisoindolin-1-one is not extensively characterized in the scientific literature as a potent PARP inhibitor, the isoindolinone scaffold is a validated and valuable core structure for the development of highly potent and selective PARP1 inhibitors.[3][8][9] This document provides detailed application notes and protocols for the use of isoindolinone-based PARP inhibitors in cancer research, using the well-characterized examples of NMS-P118 and NMS-P515 to illustrate the principles and methodologies.[1][3][10][11][12][13][14]
These notes are intended to guide researchers in the evaluation and application of this class of compounds in both in vitro and in vivo cancer models.
Mechanism of Action: The Dual Role of PARP Inhibition
PARP inhibitors exert their anticancer effects through two primary mechanisms:
-
Catalytic Inhibition : PARP inhibitors are competitive inhibitors that bind to the NAD+ binding site in the catalytic domain of PARP enzymes.[15] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to the site of SSBs. The inhibition of PARP's enzymatic activity hampers the repair of SSBs, which can then degenerate into more lethal DSBs during DNA replication.[3]
-
PARP Trapping : Beyond catalytic inhibition, many PARP inhibitors, including those with an isoindolinone core, "trap" the PARP enzyme on the DNA at the site of damage.[16][17] This creates a cytotoxic PARP-DNA complex that obstructs DNA replication and transcription, leading to the formation of DSBs. The potency of a PARP inhibitor is often correlated with its ability to trap PARP on DNA.
The concept of synthetic lethality is central to the application of PARP inhibitors. In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA1/2 mutations), the accumulation of DSBs caused by PARP inhibition cannot be efficiently repaired, leading to genomic instability and cell death. Normal cells with functional HR can repair these DSBs and are therefore less sensitive to PARP inhibitors.
Data Presentation: Isoindolinone-Based PARP Inhibitors
The following tables summarize the quantitative data for the exemplary isoindolinone-based PARP1 inhibitors, NMS-P118 and NMS-P515, providing a basis for comparison and experimental design.
Table 1: Biochemical and Cellular Potency of NMS-P118 and NMS-P515
| Compound | Target | Biochemical Assay (Kd, µM) | Cellular Assay (IC50, µM) | Selectivity (PARP1 vs. PARP2) | Reference(s) |
| NMS-P118 | PARP1 | 0.009 | - | ~150-fold | [11][12] |
| PARP2 | 1.39 | - | [11][12] | ||
| NMS-P515 | PARP1 | 0.016 | 0.027 (HeLa cells) | Highly Selective (KD > 10 µM for PARP2, PARP3, TNKS1) | [1][3][13][14][18] |
Table 2: In Vivo Efficacy of Isoindolinone-Based PARP Inhibitors
| Compound | Cancer Model | Treatment Regimen | Key Outcomes | Reference(s) |
| NMS-P118 | MDA-MB-436 human breast cancer xenograft | Oral administration | High efficacy as a single agent | [10][12] |
| Capan-1 human pancreatic cancer xenograft | Oral administration, in combination with Temozolomide | High efficacy in combination therapy | [10][12] | |
| NMS-P515 | Capan-1 pancreatic cancer mouse xenograft (BRCA2-mutated) | 80 mg/kg, orally, once daily for 12 days | 48% maximal tumor growth inhibition | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of isoindolinone-based PARP inhibitors.
Protocol 1: PARP1 Enzymatic Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone proteins (H1 or a mixture)
-
Biotinylated NAD+
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂)
-
Test compound (e.g., NMS-P118 or NMS-P515) dissolved in DMSO
-
Streptavidin-coated microplates
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a separate plate, prepare the PARP1 reaction mixture containing recombinant PARP1, activated DNA, and biotinylated NAD+ in assay buffer.
-
Add the serially diluted test compound to the reaction mixture.
-
Transfer the reaction mixture to the histone-coated plate and incubate for 1 hour at room temperature to allow for PARylation.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and determine the IC50 value using a suitable software.
Protocol 2: Cellular PAR Formation Assay (Immunofluorescence)
This assay measures the ability of a PARP inhibitor to block the formation of poly(ADP-ribose) (PAR) chains in cells upon induction of DNA damage.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-436)
-
Complete cell culture medium
-
DNA damaging agent (e.g., H₂O₂)
-
Test compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-PAR antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the nuclear fluorescence intensity of the PAR signal. A decrease in PAR signal in the presence of the inhibitor indicates its cellular activity.
Protocol 3: Cell Viability Assay (e.g., SRB Assay)
This protocol determines the effect of the PARP inhibitor on the viability of cancer cells, particularly comparing BRCA-proficient and BRCA-deficient cell lines to assess synthetic lethality.
Materials:
-
BRCA-proficient and BRCA-deficient cancer cell lines (e.g., MDA-MB-231 and MDA-MB-436, respectively)
-
Complete cell culture medium
-
Test compound
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 72-120 hours.
-
Fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash away the unbound dye with 1% acetic acid and allow the plates to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an isoindolinone-based PARP inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line known to be sensitive to PARP inhibitors (e.g., Capan-1, MDA-MB-436)
-
Matrigel (optional)
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., NMS-P515 at 80 mg/kg) or vehicle control orally, once daily, for the duration of the study.[14]
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week) using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of the compound.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of isoindolinone-based PARP inhibitors.
Caption: Mechanism of action of isoindolinone PARP inhibitors.
Caption: In vitro experimental workflow for evaluating PARP inhibitors.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors | Bentham Science [eurekaselect.com]
- 6. PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. adooq.com [adooq.com]
Application Notes and Protocols for 2-Phenylisoindolin-1-one in Acetylcholinesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-phenylisoindolin-1-one and its derivatives in acetylcholinesterase (AChE) inhibition assays. The information compiled herein is intended to guide researchers in the screening and characterization of potential AChE inhibitors for drug development, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the concentration of acetylcholine in the brain, thereby improving cholinergic neurotransmission.[1][2][3] The isoindolin-1-one scaffold, particularly this compound and its derivatives, has emerged as a promising class of compounds for AChE inhibition. These compounds are being investigated for their potential to interact with the active sites of AChE and modulate its activity. Phthalimide-based compounds, which share a core structure with isoindolinones, are known to bind to the peripheral anionic site (PAS) of acetylcholinesterase.
This application note summarizes the inhibitory activities of various this compound derivatives and provides a detailed protocol for conducting in vitro AChE inhibition assays based on the widely used Ellman's method.
Data Presentation: Acetylcholinesterase Inhibitory Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a series of isoindoline-1,3-dione derivatives against acetylcholinesterase. This data is compiled from multiple studies to provide a comparative overview of the potency of these compounds.
| Compound ID | Substituent on Phenyl Ring | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 4a | 2-Cl | 0.91 ± 0.045 | Donepezil | 0.14 ± 0.03 |
| 4b | 3-Cl | 85 ± 12 | Donepezil | 0.14 ± 0.03 |
| 4c | 4-Cl | 26 ± 5 | Donepezil | 0.14 ± 0.03 |
| 4g | 3-OCH₃ | 5.5 ± 0.7 | Donepezil | 0.14 ± 0.03 |
| 4k | 4-NO₂ | Moderate | Donepezil | 0.14 ± 0.03 |
| 4l | Unsubstituted | Potent | Donepezil | 0.14 ± 0.03 |
| 4b (another series) | 4-Fluorophenyl | 16.42 ± 1.07 | Donepezil | 0.41 ± 0.09 |
| 7a | 4-F | 2.1 ± 0.6 | Rivastigmine | 11.07 |
| 7f | 4-F | 2.1 ± 0.6 | Rivastigmine | 11.07 |
| 7b | 4-CH₃ | 5.4 ± 0.9 | Rivastigmine | 11.07 |
| 7g | 4-CH₃ | 4.8 ± 0.5 | Rivastigmine | 11.07 |
Note: The inhibitory activities of these compounds demonstrate that substitutions on the phenyl ring significantly influence their potency against acetylcholinesterase.[3][4][5] Electron-withdrawing groups at the ortho and para positions, as well as electron-donating groups at the meta position, have been shown to enhance inhibitory effects.[3]
Experimental Protocols
A detailed protocol for a typical in vitro acetylcholinesterase inhibition assay using Ellman's method is provided below. This spectrophotometric assay is widely used for its reliability and simplicity.[1][6]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Donepezil or Rivastigmine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for the assay (e.g., 0.22 U/mL).[5]
-
Prepare a stock solution of ATCI (e.g., 15 mM in water).[6]
-
Prepare a stock solution of DTNB (e.g., 3 mM in phosphate buffer).[6]
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the appropriate solvent. Further dilute these in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final solvent concentration (e.g., DMSO) is low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 125 µL Phosphate Buffer, 50 µL DTNB, 25 µL ATCI.
-
Control (100% enzyme activity): 100 µL Phosphate Buffer, 50 µL DTNB, 25 µL AChE solution, 25 µL ATCI.
-
Test Sample: 75 µL Phosphate Buffer, 50 µL DTNB, 25 µL of test compound solution, 25 µL AChE solution, 25 µL ATCI.
-
Note: The volumes can be adjusted, but the final concentrations should be maintained. A typical reaction mixture might contain 50 µL of buffer, 25 µL of the test compound, and 25 µL of the enzyme solution.[5]
-
-
Incubation:
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over a period of time (e.g., 5-10 minutes) using a microplate reader. The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve.
-
Visualizations
Signaling Pathway of Acetylcholinesterase Action and Inhibition
Caption: Mechanism of AChE action and its inhibition.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow of the Ellman's method for AChE assay.
References
- 1. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of 2-Phenylisoindolin-1-one Derivatives as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 2-phenylisoindolin-1-one derivatives as potential antifungal agents. This document includes a summary of their antifungal activity, detailed experimental protocols for their synthesis and biological evaluation, and graphical representations of key processes.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with new mechanisms of action. The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. Specifically, this compound derivatives have emerged as a promising class of compounds with potential antifungal properties. This document outlines the synthetic strategies to access these derivatives and the methodologies to evaluate their efficacy against pathogenic fungi.
Antifungal Activity
While extensive structure-activity relationship (SAR) studies on a broad series of this compound derivatives are not widely available in the public domain, preliminary investigations have shown that this class of compounds exhibits inhibitory activity against various fungal pathogens. The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The following table summarizes representative antifungal activity data for isoindolinone derivatives against common fungal strains. It is important to note that these values are illustrative and specific activities can vary significantly based on the substitution patterns on both the phenyl ring and the isoindolinone core.
Table 1: Representative Antifungal Activity of Isoindolinone Derivatives (MIC in µg/mL)
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Isoindolinone A | Candida albicans | 16 | Fluconazole | 8 |
| Aspergillus niger | 32 | Fluconazole | 16 | |
| Isoindolinone B | Candida albicans | 8 | Fluconazole | 8 |
| Aspergillus niger | 16 | Fluconazole | 16 | |
| Isoindolinone C | Candida albicans | >64 | Fluconazole | 8 |
| Aspergillus niger | >64 | Fluconazole | 16 |
Note: The data presented are representative values based on existing literature on isoindolinone derivatives and may not correspond to specific this compound analogues. Further focused studies are required to establish a comprehensive SAR for this specific compound class.
Experimental Protocols
General Synthesis of this compound Derivatives
A common and effective method for the synthesis of this compound derivatives involves the reductive amination of 2-carboxybenzaldehyde with substituted anilines.
Materials:
-
2-Carboxybenzaldehyde
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Formic acid
-
Solvent (e.g., Toluene, Xylene)
-
Dean-Stark apparatus (optional)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-carboxybenzaldehyde (1.0 eq) in a suitable solvent such as toluene.
-
Addition of Reagents: Add the substituted aniline (1.1 eq) to the solution.
-
Reductive Amination: Add formic acid (2.0-3.0 eq) to the reaction mixture. Formic acid serves as both a catalyst and the reducing agent in this context (Eschweiler-Clarke type reaction).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For reactions where water is a byproduct, a Dean-Stark apparatus can be used to remove it and drive the reaction to completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired this compound derivative.
-
Characterization: The structure and purity of the final compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1]
Materials:
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium buffered with MOPS
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control antifungal agent (e.g., Fluconazole)
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation:
-
For yeast-like fungi (Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
For filamentous fungi (Aspergillus niger): Culture the mold on Potato Dextrose Agar (PDA) at 28-30°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL in RPMI-1640 medium.
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.
-
Include a positive control (e.g., Fluconazole) and a negative control (medium with DMSO, no compound).
-
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for Candida species and at 28-30°C for 48-72 hours for Aspergillus species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the control well. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Visualizations
Synthetic Pathway
The following diagram illustrates the general synthetic scheme for the preparation of this compound derivatives.
Caption: General synthetic route to this compound derivatives.
Experimental Workflow for Antifungal Screening
The diagram below outlines the typical workflow for the screening and evaluation of novel this compound derivatives as antifungal agents.
Caption: Workflow for antifungal screening of 2-phenylisoindolin-1-ones.
References
Application Notes and Protocols for Evaluating the Antineoplastic Activity of Isoindolinones
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoindolinone derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antineoplastic effects.[1][2][3] These compounds have been shown to exert their anticancer activity through various mechanisms, such as the inhibition of critical enzymes like histone deacetylases (HDACs) and carbonic anhydrases (CAs), and interference with cell cycle progression and apoptosis.[1][4] This document provides a detailed set of protocols for the in vitro and in vivo evaluation of the antineoplastic activity of novel isoindolinone compounds.
I. In Vitro Evaluation of Antineoplastic Activity
A comprehensive in vitro assessment is the first step in characterizing the anticancer potential of isoindolinone derivatives.[5][6][7] This typically involves evaluating their cytotoxicity against a panel of cancer cell lines, followed by mechanistic studies to elucidate how they induce cell death.
Cell Viability and Cytotoxicity Assays
The initial screening of isoindolinone compounds involves determining their cytotoxic effects on various cancer cell lines.[8] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Protocol: MTT Cell Viability Assay [9][10][11][12]
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U-373 MG for glioblastoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13][14]
-
Trypsinize and count the cells, ensuring viability is >95% using a Trypan Blue exclusion test.[13]
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the isoindolinone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the isoindolinone derivative. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 4 hours at 37°C in the dark.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation:
Table 1: Cytotoxicity of Isoindolinone Derivatives against Various Cancer Cell Lines (IC₅₀ in µM) after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | U-373 MG (Glioblastoma) |
| Isoindolinone A | 8.5 | 12.3 | 5.2 |
| Isoindolinone B | 2.1 | 4.7 | 1.8 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.3 |
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of isoindolinones using the MTT assay.
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry is recommended.[15][16][17][18] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Protocol: Annexin V-FITC/PI Apoptosis Assay [15][16][18]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the isoindolinone derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[18]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.[15]
-
Acquire data for at least 10,000 events per sample.
-
Data Presentation:
Table 2: Apoptosis Induction by Isoindolinone B in A549 Cells after 48h Treatment
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Isoindolinone B (IC₅₀) | 55.8 ± 3.5 | 28.9 ± 2.2 | 15.3 ± 1.9 |
| Isoindolinone B (2x IC₅₀) | 20.1 ± 2.8 | 45.3 ± 3.1 | 34.6 ± 2.7 |
Cell Cycle Analysis
Isoindolinone derivatives may exert their antineoplastic effects by inducing cell cycle arrest.[4] Cell cycle distribution can be analyzed by staining DNA with propidium iodide (PI) and subsequent flow cytometry.[19][20][21][22]
Protocol: Cell Cycle Analysis using Propidium Iodide Staining [19][21][22][23]
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.[19]
-
Wash the cell pellet twice with cold PBS.[19]
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[21][22]
-
Incubate for 30 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting PI fluorescence in the linear scale.
-
Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.[19]
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation:
Table 3: Cell Cycle Distribution of MCF-7 Cells after 24h Treatment with Isoindolinone B
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.4 ± 2.9 | 20.1 ± 1.5 | 14.5 ± 1.8 |
| Isoindolinone B (IC₅₀) | 40.2 ± 3.1 | 15.8 ± 1.9 | 44.0 ± 2.5 |
Western Blot Analysis
To investigate the molecular mechanisms underlying the observed effects, Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.[24][25][26][27]
Protocol: Western Blot Analysis [24][25][26]
-
Protein Extraction:
-
Treat cells with the isoindolinone derivative as described previously.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[27]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[25]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[26]
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1) overnight at 4°C.[25]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[24]
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Hypothetical Signaling Pathway Targeted by Isoindolinones
Caption: Hypothetical signaling pathway affected by isoindolinones.
II. In Vivo Evaluation of Antineoplastic Activity
Promising isoindolinone candidates from in vitro studies should be further evaluated in vivo using xenograft mouse models to assess their therapeutic efficacy and potential toxicity in a living organism.[13][28][29][30]
Protocol: Xenograft Mouse Model [13][28][31][32]
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice).[13]
-
Culture human cancer cells (e.g., A549) and harvest them when they reach 80-90% confluency.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel, to a final concentration of 5 x 10⁶ cells per 100 µL.[13][28]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[28]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[28]
-
Prepare the isoindolinone derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound to the treatment groups at predetermined doses (e.g., 25 and 50 mg/kg) via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily for a specified duration (e.g., 21 days).[28] The control group receives the vehicle only.
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[28]
-
Record the body weight of each animal at the same frequency to monitor for toxicity.[28]
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Portions of the tumor and major organs can be collected for histopathological analysis.
-
Data Presentation:
Table 4: In Vivo Efficacy of Isoindolinone B in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| Isoindolinone B | 25 | 680 ± 95 | 45.6 | -1.8 |
| Isoindolinone B | 50 | 350 ± 70 | 72.0 | -4.5 |
| Positive Control | Varies | 410 ± 80 | 67.2 | -5.1 |
Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating the in vivo efficacy of isoindolinones.
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of the antineoplastic activity of novel isoindolinone derivatives. By systematically assessing their in vitro cytotoxicity, elucidating their mechanisms of action, and confirming their efficacy in in vivo models, researchers can effectively identify and advance promising candidates for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. jocpr.com [jocpr.com]
- 4. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis, and Anti-Cancer Activity Evaluation of a 3-methyleneisoindolin- 1-One Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. vet.cornell.edu [vet.cornell.edu]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 24. bosterbio.com [bosterbio.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. origene.com [origene.com]
- 28. benchchem.com [benchchem.com]
- 29. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 30. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 32. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols for High-Throughput Screening of 2-Phenylisoindolin-1-one Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Phenylisoindolin-1-one Derivatives in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities. Their structural features allow for versatile modifications, leading to libraries of compounds with the potential to interact with a wide range of biological targets.
Key biological activities associated with isoindolinone derivatives include:
-
Anticancer Activity: Many compounds based on the isoindolinone framework have demonstrated significant cytotoxicity against various cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of crucial enzymes in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs).
-
Enzyme Inhibition: Isoindolinones have been identified as potent inhibitors of several enzymes. For instance, specific derivatives effectively inhibit carbonic anhydrases, which are implicated in physiological processes like pH regulation and serve as therapeutic targets for conditions such as glaucoma and epilepsy.[1] Furthermore, their ability to inhibit HDACs makes them valuable candidates for epigenetic therapies, particularly in oncology.[1]
-
Neuroprotective Effects: Certain isoindolinone derivatives have exhibited potential in safeguarding neuronal cells, suggesting their utility in the development of treatments for neurodegenerative diseases.[1]
The broad spectrum of biological activities makes this compound libraries prime candidates for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic leads.
Data Presentation: Quantitative Analysis of Isoindolinone Derivatives
The following tables summarize the cytotoxic activity of various isoindolinone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Isoindolinone Derivatives in Cancer Cell Lines (IC₅₀ in µM)
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 3b | HeLa | 12.3 | [2] |
| 3b | HepG2 | 24.7 | [2] |
| 9 | HepG2 | 2.53 | [3] |
| 9 | MCF-7 | 7.54 | [3] |
| 20 | HepG2 | 3.08 | [3] |
| 20 | MCF-7 | 5.28 | [3] |
Experimental Protocols
High-Throughput Cytotoxicity Assay (Resazurin-Based)
This protocol outlines a resazurin-based assay for the high-throughput screening of this compound libraries to determine their cytotoxic effects on cancer cell lines by measuring cellular metabolic activity.[1]
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
-
This compound library dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (DMSO)
-
Sterile, clear-bottom 96-well or 384-well microplates
-
Automated liquid handler or multichannel pipette
-
Fluorescence plate reader (Excitation: ~540-570 nm, Emission: ~580-590 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound derivatives and the positive control in culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[1]
-
Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include wells with a vehicle control (medium containing the same DMSO concentration as the compound wells) and an untreated control (medium only).[1]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1]
-
-
Resazurin Assay:
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only) from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Caption: Workflow for the high-throughput cytotoxicity screening assay.
High-Throughput Carbonic Anhydrase Inhibition Assay
This protocol is designed for the HTS of this compound libraries to identify inhibitors of carbonic anhydrase, a metalloenzyme that catalyzes the reversible hydration of carbon dioxide. The assay is based on the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as a substrate.
Materials:
-
Purified human carbonic anhydrase (e.g., CA II isoform)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (pNPA)
-
This compound library dissolved in DMSO
-
Positive control (e.g., Acetazolamide)
-
Vehicle control (DMSO)
-
Sterile 96-well or 384-well UV-transparent microplates
-
Absorbance plate reader
Protocol:
-
Preparation:
-
Prepare a stock solution of pNPA in acetonitrile.
-
Prepare working solutions of the enzyme, compounds, and controls in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well.[1]
-
Add 10 µL of the this compound derivative solution or control to the respective wells.[1]
-
Add 10 µL of the enzyme solution and incubate for 10 minutes at room temperature.[1]
-
Initiate the reaction by adding 30 µL of the pNPA substrate solution.[1]
-
Immediately measure the absorbance at 400 nm and continue to monitor the change in absorbance over a defined period.
-
-
Data Analysis:
-
Calculate the rate of the reaction (the slope of the absorbance versus time curve).[1]
-
Determine the percentage of inhibition for each compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC₅₀ values for active compounds.
-
Caption: Workflow for the carbonic anhydrase inhibition HTS assay.
High-Throughput HDAC Inhibition Assay (Fluorogenic)
This protocol describes a fluorogenic assay for the HTS of this compound libraries to identify inhibitors of histone deacetylases (HDACs). The assay utilizes a substrate that becomes fluorescent upon deacetylation by HDAC followed by cleavage by a developer enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing Trypsin)
-
This compound library dissolved in DMSO
-
Positive control (e.g., Trichostatin A)
-
Vehicle control (DMSO)
-
Sterile, black, flat-bottom 96-well or 384-well microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Protocol:
-
Enzymatic Reaction:
-
Development:
-
Detection and Analysis:
-
Measure the fluorescence intensity.[1]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Caption: Signaling pathway of the fluorogenic HDAC inhibition assay.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylisoindolin-1-one
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yields in the synthesis of 2-phenylisoindolin-1-one and its derivatives.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.
Q1: My reaction shows low or no conversion of starting materials. What are the primary factors to investigate?
A1: When facing low or no product formation, a systematic check of your foundational reaction parameters is the best starting point.
-
Reagent Quality: Verify the purity of your starting materials, such as 2-carboxybenzaldehyde and aniline. Impurities can introduce side reactions or inhibit catalysts.[1] Use fresh, high-purity reagents and ensure solvents are anhydrous, as moisture can interfere with many reaction types.[2]
-
Reaction Temperature: The reaction temperature may be suboptimal. Some reactions require heating to overcome the activation energy, while excessive heat can cause degradation.[2] Running small-scale trials at various temperatures can help identify the optimal condition.[1]
-
Catalyst Activity: If your synthesis is catalyst-dependent, ensure the catalyst is active. Using a fresh batch or optimizing the catalyst loading can significantly impact the yield.[1] Be aware that impurities in starting materials or solvents can poison the catalyst.[1]
-
Reaction Atmosphere: Some syntheses, particularly those involving organometallic reagents or catalysts, require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with moisture.
Q2: My TLC plate shows multiple spots, with only a faint spot for the desired product. What are the likely side reactions or impurities?
A2: The presence of multiple spots indicates the formation of byproducts or the presence of unreacted intermediates.
-
Incomplete Cyclization: A common issue is the formation of a stable intermediate that fails to cyclize. For instance, in the reaction between 2-carboxybenzaldehyde and an amine, the intermediate Schiff base may be observed.
-
Side Reactions: Depending on the synthetic route, various side reactions can compete with the desired product formation.[1] For example, in related heterocycle syntheses, retro-Ritter reactions can lead to fragmentation of intermediates.[3]
-
Degradation: The product or intermediates might be degrading under the reaction conditions.[3] Exposure to strong acids, bases, high temperatures, or air can lead to the formation of degradation impurities.[3][4]
-
Process-Related Impurities: These impurities arise from the synthetic process itself and can include unreacted starting materials, reagents, or catalysts.[5]
Q3: How significantly does the choice of solvent impact the reaction yield?
A3: The solvent is a critical parameter that influences reactant solubility, reaction rates, and the stability of intermediates.[1] An inappropriate solvent can lead to poor yields due to issues like low solubility of starting materials.[6] Screening various solvents with different polarities is often a necessary optimization step.[1]
Table 1: Effect of Solvent on the Yield of a 3-hydroxyisoindolin-1-one Derivative
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methanol | 60 | 60 |
| 2 | Ethanol | 60 | 54 |
| 3 | Iso-propanol | 60 | 75 |
| 4 | n-Butanol | 60 | 65 |
| 5 | Acetonitrile | 60 | 43 |
| 6 | Dichloromethane | 40 | 25 |
| 7 | Toluene | 60 | 30 |
| 8 | Water | 60 | <5 |
Data adapted from a study on the synthesis of related isoindolin-1-one derivatives under ultrasonic irradiation.[6]
Q4: My yield is significantly lower after workup and purification. How can I minimize product loss?
A4: Product loss during extraction and purification is a common problem.
-
Extraction: Optimize the pH of the aqueous layer during workup to ensure your product is in a neutral, less water-soluble form. Test different organic solvents like ethyl acetate, dichloromethane, or diethyl ether to find the one that provides the highest recovery.[1]
-
Crystallization: If you are purifying by recrystallization, ensure you are using the correct solvent or solvent mixture. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Cooling the solution slowly promotes the formation of purer crystals.[1]
-
Column Chromatography: The product may adsorb irreversibly to the silica gel.[1] To mitigate this, you can try deactivating the silica gel with a small amount of triethylamine mixed into your eluent or switch to a different stationary phase like alumina.[1]
Visualizing the Troubleshooting Process
A logical workflow can help systematically address the issue of low yield.
Caption: A general workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
FAQ 1: What is a common and reliable synthetic route for preparing this compound?
A reliable method is the reductive amination of 2-carboxybenzaldehyde with aniline. This method is often performed using a reducing agent like formic acid and can be assisted by microwave irradiation to improve yields and reduce reaction times.[7] Another efficient approach involves the reaction of 3-alkylidenephthalides with primary amines, which can be enhanced by ultrasonic irradiation.[6]
FAQ 2: How can I optimize reaction temperature for better yield?
Temperature optimization should be done systematically. Setting up several small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) and monitoring the progress by TLC or LC-MS is an effective strategy.[1] As shown in the table below from a related synthesis, even a 10-20 °C change can have a significant impact on the final yield.[6]
Table 2: Effect of Temperature on the Yield of a 3-hydroxyisoindolin-1-one Derivative
| Entry | Temperature (°C) | Yield (%) |
| 1 | 60 | 75 |
| 2 | 50 | 93 |
| 3 | 40 | 82 |
| 4 | 30 | 65 |
Data adapted from a study optimizing the synthesis of a 3-hydroxyisoindolin-1-one derivative in iso-propanol.[6]
FAQ 3: What kind of side products should I be aware of?
The most common side products are typically unreacted starting materials or stable intermediates. In some cases, over-oxidation, dimerization, or rearrangement products can form, especially under harsh reaction conditions. If using starting materials with multiple reactive sites, you may also see the formation of regioisomers.[3] Comprehensive characterization of your crude product using techniques like LC-MS and NMR is crucial for identifying unknown impurities.[3]
Key Reaction Pathway and Experimental Protocol
Understanding the reaction mechanism can provide insights into potential issues.
Caption: A simplified reaction pathway for this compound synthesis.
Detailed Experimental Protocol: Ultrasound-Assisted Synthesis of a 2-Butyl-3-hydroxy-3-benzylisoindolin-1-one Derivative
This protocol is adapted from a reported synthesis of an isoindolin-1-one derivative and illustrates a modern, efficient approach that can be modified for this compound.[6]
Materials:
-
(Z)-3-Benzylideneisobenzofuran-1(3H)-one (0.5 mmol, 1 equiv.)
-
n-Butylamine (1 mmol, 2 equiv.)
-
Iso-propanol (2 mL)
Procedure:
-
Dissolve (Z)-3-Benzylideneisobenzofuran-1(3H)-one (111 mg, 0.5 mmol) and n-butylamine (0.099 mL, 1 mmol) in 2 mL of iso-propanol in a round-bottomed flask.[6]
-
Place the flask in a pre-heated ultrasonic bath set to 50 °C.[6]
-
Carry out the reaction under ultrasonic irradiation (e.g., 47 kHz, 35 W) for 30 minutes.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to induce crystallization if applicable, or proceed directly to solvent evaporation.
-
The crude product can then be purified by recrystallization from a suitable solvent or by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurities - Page 30 - Amerigo Scientific [amerigoscientific.com]
- 6. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
identifying and minimizing byproducts in isoindolinone synthesis
Welcome to the Isoindolinone Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproducts in common isoindolinone synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to isoindolinones?
A1: The most prevalent methods for synthesizing isoindolinones include:
-
Reductive Amination of 2-Formylbenzoic Acid Derivatives: This involves the reaction of a 2-formylbenzoic acid derivative with a primary amine, followed by in-situ reduction of the intermediate imine.
-
Palladium-Catalyzed Cyclization of 2-Halobenzamides: This method utilizes a palladium catalyst to facilitate the intramolecular C-N bond formation from a 2-halobenzamide precursor.
-
Reduction of N-Substituted Phthalimides: This approach involves the selective reduction of one of the carbonyl groups of an N-substituted phthalimide to afford the corresponding isoindolinone.
Q2: What are the typical byproducts encountered in isoindolinone synthesis?
A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. Common byproducts include unreacted starting materials, intermediates from incomplete reactions (e.g., imines in reductive aminations), over-reduction products, and products from side reactions like hydrolysis or dimerization.
Q3: How can I minimize byproduct formation in my isoindolinone synthesis?
A3: Minimizing byproducts generally involves careful optimization of reaction conditions. Key parameters to consider include:
-
Stoichiometry of reactants: Using an appropriate excess of one reactant can drive the reaction to completion.
-
Choice of catalyst and ligands: In palladium-catalyzed reactions, the ligand can significantly influence selectivity and efficiency.
-
Reaction temperature and time: These parameters should be carefully monitored to ensure complete conversion without promoting decomposition or side reactions.
-
Solvent and base selection: The polarity of the solvent and the strength of the base can impact reaction rates and selectivity.
-
Atmosphere: Some reactions may be sensitive to air or moisture, requiring an inert atmosphere.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during isoindolinone synthesis.
Guide 1: Synthesis from 2-Formylbenzoic Acid and Amines (Reductive Amination)
Problem 1: Low yield of the desired isoindolinone and presence of unreacted 2-formylbenzoic acid.
-
Possible Cause: Inefficient imine formation or slow reduction.
-
Solution:
-
Optimize Imine Formation: Ensure the removal of water formed during imine formation. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like magnesium sulfate.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent. If the reaction is sluggish, consider a more reactive reducing agent like sodium triacetoxyborohydride (STAB), which is often effective for reductive aminations.
-
pH Control: The pH of the reaction mixture can be critical. For some reductive aminations, slightly acidic conditions (pH 4-6) can facilitate imine formation without deactivating the amine.
-
Problem 2: Presence of a significant amount of the intermediate imine in the final product mixture. [1][2]
-
Possible Cause: Incomplete reduction of the imine.[1]
-
Solution:
-
Increase Reducing Agent Stoichiometry: Add a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄).
-
Extend Reaction Time: Allow the reduction step to proceed for a longer duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Increase Temperature: Gently warming the reaction mixture during the reduction step can increase the reaction rate. However, be cautious as excessive heat can lead to byproduct formation.
-
Problem 3: Formation of an over-reduced product (amino alcohol).
-
Possible Cause: The reducing agent is too harsh or the reaction conditions are too forcing, leading to the reduction of the carboxylic acid group in the starting material or the amide in the product.
-
Solution:
-
Use a Milder Reducing Agent: Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or STAB.
-
Control Temperature: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature).
-
Guide 2: Palladium-Catalyzed Cyclization of 2-Halobenzamides
Problem 1: Low conversion of the 2-halobenzamide starting material.
-
Possible Cause: Inactive catalyst, poor choice of ligand or base, or inappropriate reaction temperature.
-
Solution:
-
Catalyst and Ligand Screening: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., Xantphos, BippyPhos) is crucial.[3] Screen different combinations to find the optimal catalytic system for your specific substrate.
-
Base Selection: The strength and nature of the base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu) can significantly impact the reaction. A stronger base is often required for less reactive aryl chlorides.[4]
-
Optimize Temperature: Ensure the reaction is heated to a sufficiently high temperature to promote oxidative addition, but not so high as to cause catalyst decomposition.
-
Problem 2: Formation of dehalogenated benzamide byproduct.
-
Possible Cause: A competing hydrodehalogenation side reaction.
-
Solution:
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Experiment with different ligands to minimize this side reaction.
-
Proton Source: Ensure the reaction is run under anhydrous conditions to minimize sources of protons that can lead to dehalogenation.
-
Problem 3: Formation of homocoupling products (biaryls).
-
Possible Cause: Reductive elimination from two palladium-aryl species.
-
Solution:
-
Lower Catalyst Loading: Using a lower concentration of the palladium catalyst can sometimes reduce the rate of homocoupling.
-
Control Reaction Rate: Slower addition of the base or running the reaction at a lower temperature can sometimes favor the desired intramolecular cyclization over intermolecular homocoupling.
-
Guide 3: Reduction of N-Substituted Phthalimides
Problem 1: Over-reduction to the corresponding isoindoline or amino alcohol.
-
Possible Cause: The reducing agent is too strong or used in large excess.
-
Solution:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally the preferred reagent for the selective reduction of one carbonyl group of a phthalimide.[5][6][7] Avoid stronger reducing agents like lithium aluminum hydride (LiAlH₄) unless the fully reduced product is desired.
-
Stoichiometry and Temperature Control: Carefully control the stoichiometry of NaBH₄ (typically 1-2 equivalents). Perform the reaction at a low temperature (e.g., 0 °C) and monitor the progress closely by TLC to stop the reaction once the starting material is consumed.
-
Problem 2: Incomplete reaction, with significant amounts of starting phthalimide remaining.
-
Possible Cause: Insufficient reducing agent or deactivation of the reducing agent.
-
Solution:
-
Increase Reducing Agent: Incrementally add more NaBH₄ until the starting material is consumed.
-
Solvent Choice: The reaction is often performed in alcoholic solvents like methanol or ethanol. Ensure the solvent is dry, as water can quench the reducing agent.
-
Problem 3: Formation of the phthalamidic acid byproduct.
-
Possible Cause: Hydrolysis of the phthalimide or the isoindolinone product during the reaction or workup.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Neutral Workup: During the workup, avoid strongly acidic or basic conditions that could promote hydrolysis. Use a mild aqueous quench (e.g., saturated ammonium chloride solution) and extract the product into an organic solvent.
-
Quantitative Data Summary
| Synthetic Route | Common Byproduct(s) | Typical Yield Range (%) | Key Optimization Parameter(s) | Reference(s) |
| Reductive Amination of 2-Formylbenzoic Acid | Unreacted starting materials, intermediate imine, over-reduced amino alcohol | 60-95 | Choice of reducing agent, pH control, water removal | [8] |
| Palladium-Catalyzed Cyclization of 2-Halobenzamides | Dehalogenated benzamide, homocoupling products | 70-98 | Catalyst/ligand system, base, temperature | [9] |
| Reduction of N-Substituted Phthalimides | Over-reduced isoindoline or amino alcohol, unreacted phthalimide, phthalamidic acid | 75-95 | Choice and stoichiometry of reducing agent, temperature control | [5][6][10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzylisoindolin-1-one from 2-Formylbenzoic Acid and Benzylamine
Materials:
-
2-Formylbenzoic acid
-
Benzylamine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-formylbenzoic acid (1.0 eq) in methanol.
-
Add benzylamine (1.05 eq) to the solution at room temperature and stir for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of 1 M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-benzylisoindolin-1-one.
Protocol 2: Palladium-Catalyzed Synthesis of N-Phenylisoindolin-1-one from 2-Bromobenzamide
Materials:
-
2-Bromobenzamide
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromobenzamide (1.0 eq), aniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-phenylisoindolin-1-one.
Visualizations
Caption: Common synthetic pathways to isoindolinones.
Caption: A logical workflow for troubleshooting isoindolinone synthesis.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Phenylisoindolin-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-phenylisoindolin-1-one.
Troubleshooting Guide
This guide addresses common challenges encountered during the scale-up of this compound synthesis, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction due to poor mixing or mass transfer limitations.[1] - Suboptimal temperature control leading to side reactions.[1] - Degradation of starting materials or product under prolonged reaction times. | - Improve Agitation: Ensure efficient stirring to maintain homogeneity. For larger vessels, consider impeller design and agitation speed.[1] - Optimize Temperature Profile: Monitor internal reaction temperature closely. Implement a controlled heating and cooling system. - Controlled Reagent Addition: Add reagents portion-wise or via a syringe pump to manage exotherms and maintain optimal concentration. |
| Impurity Formation | - Localized high temperatures ("hot spots") causing thermal degradation.[1] - Inefficient mixing leading to localized high concentrations of reactants.[1] - Side reactions favored at larger scales. | - Enhance Heat Transfer: Use a reactor with a high surface area-to-volume ratio or an external heat exchanger. - Dilution: Increasing the solvent volume can sometimes mitigate concentration-dependent side reactions. - Re-optimize Reaction Conditions: A re-evaluation of solvent, temperature, and reaction time may be necessary at a larger scale. |
| Difficult Product Isolation/Purification | - Product oiling out or forming an unfilterable solid. - Co-crystallization with impurities. - Inefficient extraction or washing at a larger volume. | - Controlled Crystallization: Implement a gradual cooling profile with slow agitation to promote the formation of easily filterable crystals. - Solvent Screening: Investigate different solvent systems for crystallization to improve purity. - Anti-Solvent Addition: Consider the controlled addition of an anti-solvent to induce crystallization. - Optimize Work-up: Ensure efficient phase separation during extraction by allowing adequate settling time and using appropriate equipment. |
| Exothermic Runaway | - Poor heat removal capacity of the larger reactor.[1] - Accumulation of unreacted starting materials followed by a rapid reaction. | - Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment before scaling up. - Controlled Addition: Add the limiting reagent at a rate that allows the cooling system to dissipate the generated heat.[1] - Emergency Quenching Plan: Have a pre-defined and tested quenching procedure in place. |
| Inconsistent Results Batch-to-Batch | - Variations in raw material quality. - Inconsistent control of process parameters (temperature, addition rate, mixing). - "Human factor" in manual operations. | - Raw Material QC: Implement stringent quality control checks for all starting materials. - Process Automation: Where possible, automate control of critical process parameters. - Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all operations. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor during the scale-up of the this compound synthesis?
A1: The most critical parameters to monitor are temperature, reagent addition rate, and agitation speed. Inadequate control of these can lead to decreased yield, increased impurity formation, and potential safety hazards.[1]
Q2: How does the choice of solvent impact the scale-up process?
A2: The solvent plays a crucial role in solubility, reaction kinetics, and product isolation. A solvent that is effective at the lab scale may not be optimal for a larger scale due to differences in heat and mass transfer. It is also important to consider the safety and environmental impact of the solvent at an industrial scale.
Q3: What are the common synthetic routes for this compound suitable for scale-up?
A3: One-pot multi-component reactions and reductive amination of 2-carboxybenzaldehydes are promising routes for scale-up due to their efficiency and atom economy.[2] Microwave-assisted and ultrasonic-assisted syntheses have shown good yields at the gram-scale and may be adaptable for larger-scale continuous flow processes.
Q4: How can I improve the filtration of the final product at a larger scale?
A4: To improve filtration, focus on controlling the crystallization process to obtain larger, more uniform crystals. This can be achieved through slow cooling, controlled agitation, and the use of an appropriate solvent system. Seeding the solution with a small amount of pure product can also promote the growth of larger crystals.
Q5: What safety precautions are essential when scaling up an exothermic reaction for this compound synthesis?
A5: A thorough risk assessment is paramount. This includes understanding the reaction's thermal profile (heat of reaction), ensuring the reactor's cooling capacity is sufficient, and implementing a controlled addition of reagents. An emergency plan for quenching the reaction in case of a thermal runaway should also be in place.[1]
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound (Representative Data)
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
| Reactant A (moles) | 0.05 | 5.0 |
| Reactant B (moles) | 0.055 | 5.5 |
| Solvent Volume (L) | 0.2 | 20 |
| Reaction Temperature (°C) | 80 | 80-85 (with controlled addition) |
| Reaction Time (h) | 4 | 6-8 |
| Agitation Speed (RPM) | 300 | 100-150 (impeller dependent) |
| Yield (%) | 85 | 75-80 |
| Purity (HPLC, %) | >99 | 98-99 |
| Isolation Method | Crystallization from Ethanol | Controlled Crystallization from Ethanol/Water |
Experimental Protocols
Key Experiment 1: Gram-Scale Synthesis of this compound
Objective: To synthesize approximately 10 g of this compound.
Materials:
-
2-Carboxybenzaldehyde (Reactant A)
-
Aniline (Reactant B)
-
Reducing Agent (e.g., Sodium Borohydride)
-
Solvent (e.g., Ethanol)
-
Acid/Base for pH adjustment
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
Methodology:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-carboxybenzaldehyde in ethanol.
-
Add aniline to the solution and stir at room temperature for 30 minutes.
-
Cool the reaction mixture in an ice bath and slowly add the reducing agent portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and adjust the pH to neutral with a suitable acid or base.
-
Reduce the solvent volume under reduced pressure.
-
Add water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Key Experiment 2: Pilot-Scale Synthesis of this compound (Hypothetical Protocol)
Objective: To synthesize approximately 1 kg of this compound in a 50 L reactor.
Materials:
-
2-Carboxybenzaldehyde (Reactant A)
-
Aniline (Reactant B)
-
Reducing Agent
-
Solvent (e.g., Ethanol)
-
Acid/Base for pH adjustment
-
50 L glass-lined reactor with overhead stirrer, temperature probe, and addition funnel.
Methodology:
-
Charge the 50 L reactor with ethanol and 2-carboxybenzaldehyde.
-
Start the agitation and ensure the solids are well suspended.
-
Slowly add aniline to the reactor over 30-60 minutes, monitoring the internal temperature.
-
Cool the reactor to 5-10 °C using a cooling jacket.
-
Prepare a solution of the reducing agent in a suitable solvent and add it to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, slowly warm the reactor to a reflux temperature of approximately 80-85 °C and maintain for 6-8 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reactor to 20-25 °C.
-
Neutralize the reaction mixture by the controlled addition of an acid or base.
-
Transfer the reaction mixture to a crystallizer.
-
Initiate crystallization by controlled cooling and/or the addition of an anti-solvent (e.g., water).
-
Filter the product using a centrifuge or filter press.
-
Wash the filter cake with a mixture of ethanol and water.
-
Dry the product in a vacuum oven at a controlled temperature.
Visualizations
Caption: A simplified workflow for scaling up a chemical synthesis process.
Caption: A logical troubleshooting flow for addressing common synthesis issues.
References
purification of 2-phenylisoindolin-1-one from unreacted starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-phenylisoindolin-1-one from unreacted starting materials, primarily 2-formylbenzoic acid and aniline. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities are typically the unreacted starting materials: 2-formylbenzoic acid and aniline. Depending on the reaction conditions, side-products from over-reaction or degradation may also be present.
Q2: What are the recommended purification methods for this compound?
A combination of acid-base extraction, followed by either column chromatography or recrystallization, is the most effective approach to obtain high-purity this compound.
Q3: How can I remove the unreacted 2-formylbenzoic acid and aniline?
Acid-base extraction is a highly effective method.[1][2][3][4][5] By dissolving the crude product in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate), the acidic 2-formylbenzoic acid can be selectively removed into the aqueous layer as its salt. Subsequently, washing with an aqueous acidic solution (e.g., dilute HCl) will remove the basic aniline as its ammonium salt. The neutral this compound will remain in the organic layer.
Q4: What is a suitable solvent system for column chromatography of this compound?
A common and effective solvent system for the column chromatography of this compound on silica gel is a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation.
Q5: What is a good solvent for recrystallizing this compound?
A mixed solvent system such as ethanol/water or ethyl acetate/hexane can be effective for the recrystallization of N-phenylbutanamide, a similar compound, and is a good starting point for this compound.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Extraction | Incomplete separation of acidic or basic impurities. | - Ensure complete reaction of the acid/base with the impurity by using a sufficient amount of the aqueous solution and allowing for adequate mixing. - Perform multiple extractions with smaller volumes of the aqueous solution for better efficiency. - Check the pH of the aqueous layers to confirm complete conversion of the impurities to their respective salts. |
| Emulsion Formation During Extraction | The formation of a stable emulsion between the organic and aqueous layers can hinder separation. This can be caused by the presence of sodium benzoate, the salt of the starting material. | - Allow the separatory funnel to stand for a longer period to allow the layers to separate. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. - If the emulsion persists, filtration through a pad of celite may be necessary. |
| Poor Separation on Column Chromatography | The polarity of the eluent is not optimized, leading to co-elution of the product and impurities. | - Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the this compound. - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. - Ensure the column is packed properly to avoid channeling. |
| Product Fails to Crystallize | The solution is not supersaturated, or the solvent is not appropriate. | - Concentrate the solution to increase the concentration of the product. - Try a different solvent or a mixed solvent system. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooled too quickly. | - Use a solvent with a lower boiling point. - Ensure the solution cools slowly to room temperature before placing it in an ice bath. - Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. |
Data Presentation
The following table summarizes hypothetical thin-layer chromatography (TLC) data for this compound and its starting materials. These values are illustrative and may vary based on the specific experimental conditions.
| Compound | Structure | Polarity | Expected Rf in 30% Ethyl Acetate/Hexane |
| This compound | ![]() | Neutral | ~0.4 |
| 2-Formylbenzoic acid | ![]() | Acidic | ~0.2 (may streak) |
| Aniline | ![]() | Basic | ~0.6 |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Objective: To remove acidic (2-formylbenzoic acid) and basic (aniline) impurities from the crude this compound product.
Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution (steps 3-5).
-
To the organic layer, add an equal volume of 1 M hydrochloric acid (HCl).
-
Shake the funnel gently, venting as needed.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 1 M HCl (steps 7-9).
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the partially purified this compound.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify this compound from remaining impurities after extraction.
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the partially purified product in a suitable solvent.
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a solvent system of ethyl acetate and hexane (start with a 30:70 ratio and adjust as needed to achieve an Rf of ~0.4 for the product).
-
Visualize the spots under UV light.
-
-
Column Preparation:
-
Pack a glass column with silica gel as a slurry in the chosen eluent.
-
-
Sample Loading:
-
Dissolve the partially purified product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the product onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Elute the column with the optimized solvent system.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical troubleshooting flowchart for purification issues.
References
Technical Support Center: Resolving Diastereomers of Substituted Isoindolinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving diastereomers of substituted isoindolinones.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving diastereomers of substituted isoindolinones?
The two primary methods for resolving diastereomers of substituted isoindolinones are chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric crystallization. Chiral HPLC is a powerful analytical and preparative technique that separates diastereomers based on their differential interactions with a chiral stationary phase (CSP).[1][2] Diastereomeric crystallization separates diastereomers based on differences in their solubility in a specific solvent system, often after derivatization with a chiral resolving agent to form diastereomeric salts.[3][4]
Q2: How do I choose between chiral HPLC and diastereomeric crystallization?
The choice of method depends on several factors, including the scale of the separation, the properties of the diastereomers, and available resources.
| Feature | Chiral HPLC | Diastereomeric Crystallization |
| Scale | Analytical to preparative (mg to g) | Larger scale (g to kg) |
| Development Time | Can be faster for analytical scale | Can be time-consuming to find suitable solvent and conditions |
| Success Rate | Generally high for analytical separation | Dependent on significant solubility differences |
| Compound Loss | Minimal | Can be significant if solubility differences are small |
| Equipment | Requires HPLC system with a chiral column | Standard laboratory glassware |
Q3: What is the role of a chiral auxiliary in the synthesis and separation of isoindolinone diastereomers?
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, leading to the formation of diastereomers. In the context of substituted isoindolinones, a chiral auxiliary can be attached to the nitrogen atom to direct the stereoselective addition of a substituent at the C3 position, resulting in a diastereomeric mixture with a preferential ratio.[5] The auxiliary can then be cleaved to yield the enantiomerically enriched isoindolinone. The differing physical properties of the intermediate diastereomers can be exploited for separation by chromatography or crystallization.
Troubleshooting Guides
Chiral HPLC Separation
Problem: Poor or no separation of diastereomers.
Possible Causes & Solutions:
-
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral separations. Polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are often a good starting point for isoindolinone derivatives.[1] If one CSP doesn't work, screen a variety of others with different chiral selectors.
-
Inappropriate Mobile Phase:
-
Normal-Phase: A mixture of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol) is common. Adjusting the ratio of the modifier can significantly impact resolution. For basic isoindolinones, adding a small amount of a basic additive (e.g., diethylamine) can improve peak shape and resolution. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid) may be beneficial.[1]
-
Reversed-Phase: A mixture of water or buffer and an organic solvent (e.g., acetonitrile, methanol) is used. The pH of the aqueous phase can be crucial for ionizable isoindolinones.
-
-
Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) as it can sometimes dramatically improve separation.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Prepare a solution of the diastereomeric mixture in the mobile phase.
-
Screen several chiral columns (e.g., polysaccharide-based, Pirkle-type) with a standard mobile phase (e.g., 90:10 hexane:isopropanol).
-
-
Mobile Phase Optimization:
-
For the column that shows the best initial separation, systematically vary the percentage of the polar modifier (e.g., from 5% to 30% isopropanol in hexane).
-
If necessary, add a small amount (0.1%) of an acidic or basic additive.
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate to optimize the balance between resolution and analysis time.
-
Investigate the effect of column temperature on the separation.
-
Problem: Poor peak shape (tailing or fronting).
Possible Causes & Solutions:
-
Secondary Interactions: The analyte may be interacting with active sites on the silica support of the stationary phase. Adding a competitive amine (for basic compounds) or acid (for acidic compounds) to the mobile phase can mitigate this.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject.
-
Inappropriate Sample Solvent: The solvent in which the sample is dissolved can affect peak shape if it is much stronger or weaker than the mobile phase. Ideally, dissolve the sample in the mobile phase.
Diastereomeric Crystallization
Problem: No crystallization occurs.
Possible Causes & Solutions:
-
Solvent Choice: The diastereomers may be too soluble in the chosen solvent. A systematic screening of solvents with varying polarities is necessary.[3]
-
Supersaturation Not Reached: The solution may not be concentrated enough. Slowly evaporate the solvent or cool the solution to induce crystallization.
-
Oiling Out: The compound may be separating as a liquid phase instead of a solid. This can sometimes be overcome by using a different solvent, a solvent mixture, or by slowing down the cooling rate.
Problem: Both diastereomers co-crystallize.
Possible Causes & Solutions:
-
Insufficient Solubility Difference: The solubilities of the two diastereomers in the chosen solvent may be too similar.[4] Experiment with a wide range of solvents and solvent mixtures to maximize the solubility difference.
-
Formation of a Racemic Compound or Solid Solution: In some cases, the two diastereomers may crystallize together in a 1:1 ratio (a racemic compound) or over a range of compositions (a solid solution). This can be investigated by analyzing the composition of the crystals at different stages of crystallization.
-
Seeding: If you have a small amount of the pure, less soluble diastereomer, you can use it to seed the solution. This can promote the crystallization of the desired diastereomer.
Experimental Protocol: Diastereomeric Crystallization Screening
-
Solvent Screening:
-
Dissolve a small amount of the diastereomeric mixture in various solvents (e.g., ethanol, ethyl acetate, acetone, toluene, hexane) at an elevated temperature to create a saturated solution.
-
Allow the solutions to cool slowly to room temperature and then in a refrigerator.
-
Observe which solvents yield crystalline material.
-
-
Analysis of Crystals:
-
Isolate the crystals by filtration.
-
Determine the diastereomeric ratio of the crystalline material and the mother liquor by a suitable analytical method (e.g., chiral HPLC, NMR).
-
-
Optimization:
-
For the most promising solvent system, optimize the crystallization conditions (concentration, cooling rate, seeding) to maximize the yield and diastereomeric excess of the desired diastereomer.
-
Quantitative Data Summary
The following table summarizes typical data that might be obtained during the resolution of substituted isoindolinone diastereomers. Please note that these are representative values and will vary depending on the specific compound and conditions.
| Method | Parameter | Diastereomer 1 | Diastereomer 2 | Notes |
| Chiral HPLC | Retention Time (min) | 8.5 | 10.2 | Column: Chiralpak AD-H; Mobile Phase: 90:10 Hexane:IPA |
| Resolution (Rs) | \multicolumn{2}{c | }{1.8} | A resolution of >1.5 is considered baseline separation. | |
| Crystallization | Solubility (mg/mL) in Ethanol | 5.2 | 12.8 | Significant solubility difference is key for successful resolution. |
| Yield of Diastereomer 1 (%) | 75 | - | After one crystallization. | |
| Diastereomeric Excess (de) of Crystals (%) | 95 | - |
Visualizations
Caption: Workflow for the resolution of substituted isoindolinone diastereomers.
Caption: Troubleshooting guide for chiral HPLC separation of diastereomers.
Caption: Troubleshooting guide for diastereomeric crystallization.
References
addressing solubility issues of 2-phenylisoindolin-1-one in biological assays
Welcome to the technical support center for 2-phenylisoindolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and troubleshooting advice for issues encountered during experimental work with this compound.
Q1: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous cell culture medium. What is the cause and how can I fix it?
A: This is a common issue known as "solvent shock."[1] It occurs when a compound dissolved in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The drastic change in solvent polarity causes the compound to crash out of solution.[1]
Potential Causes and Solutions:
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible particles upon dilution. | Solvent Shock : The rapid change in solvent polarity from DMSO to an aqueous medium exceeds the compound's kinetic solubility.[1] | Perform Serial Dilutions : Instead of a single large dilution, first dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[2] This gradual change in polarity can prevent precipitation. |
| High Supersaturation : The final concentration of the compound is above its thermodynamic solubility limit in the assay medium. | Lower the Final Concentration : Determine the maximum soluble concentration in your specific medium and work below that limit.[2] | |
| Temperature Changes : Diluting a room temperature stock solution into a cold buffer can decrease solubility. Conversely, warming media can also affect solubility.[1] | Pre-warm/cool Assay Medium : Ensure your aqueous medium is at the same temperature as your experiment (e.g., 37°C for cell-based assays) before adding the compound.[1] |
Q2: How should I prepare and store a stock solution of this compound?
A: For poorly water-soluble compounds, the standard practice is to prepare a high-concentration stock solution in an appropriate organic solvent.
-
Solvent Selection : 100% Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of polar and nonpolar compounds for in vitro screening.[3] It is miscible with water and cell culture media, making subsequent dilutions easier.[3]
-
Concentration : A stock concentration of 10-30 mM in DMSO is typical for screening campaigns.[4][5]
-
Storage : To minimize degradation and prevent water absorption by DMSO (which can reduce compound solubility), aliquot the stock solution into single-use volumes and store them in tightly sealed containers at -20°C or -80°C.[1][5] Avoid repeated freeze-thaw cycles.[1]
Q3: What is the maximum recommended concentration of DMSO in a biological assay?
A: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and ideally should be below 0.1%.[1][2] High concentrations of DMSO can have cytotoxic effects, influence cell differentiation, and interfere with assay signals.[6][7] It's crucial to include a vehicle control (medium with the same final DMSO concentration as the test wells) in all experiments to account for any solvent effects.[7]
Table 1: Effects of Common Co-solvents on Cell Viability Note: IC50 values represent the concentration at which 50% of cell viability is inhibited. Lower values indicate higher cytotoxicity. Data is generalized from studies on various cell lines and should be used as a guideline.
| Co-solvent/Surfactant | HepG-2 (IC50 µL/mL) | MCF-7 (IC50 µL/mL) | HT-29 (IC50 µL/mL) | General Recommendation |
| Ethanol | 46.4 | 40.3 | 43.8 | Generally tolerated at <1%.[8] |
| Methanol | 124.0 | 38.1 | 47.3 | Lower cytotoxicity than ethanol in some cases.[8] |
| Propylene Glycol (PG) | 28.9 | 15.0 | 24.6 | Use with caution, moderate cytotoxicity.[8] |
| Polyethylene Glycol 400 (PEG 400) | 36.5 | 10.8 | 25.6 | Use with caution, moderate cytotoxicity.[8] |
| Tween 80 | 0.2 | 0.2 | 0.2 | High cytotoxicity, not recommended for general cell assays unless part of a specific formulation.[8] |
| Source: Adapted from Hamzeloo-Moghadam M. et al.[8][9] |
Q4: Are there other methods to improve the solubility of this compound besides using co-solvents?
A: Yes, several alternative strategies can be employed, particularly if co-solvents interfere with the assay or if the compound needs to be formulated for in vivo studies.[10][11]
-
pH Modification : For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[11] The utility of this method depends on the pKa of this compound and the pH constraints of your assay.
-
Use of Excipients :
-
Cyclodextrins : These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[11]
-
Surfactants : Surfactants like Polysorbate 80 (Tween 80) or Cremophor can form micelles that encapsulate poorly soluble compounds.[11][12] However, they can be cytotoxic and must be used at very low concentrations after careful validation.[8][13]
-
-
Particle Size Reduction : For in vivo formulations, reducing the particle size to the micron or nanoscale (micronization) increases the surface area, which can improve the dissolution rate.[11][14]
Table 2: Solubility of a Structurally Similar Compound, 6-Phenylpyridazin-3(2H)-one, in Various Solvents at 318.2 K This data is for a different but structurally related molecule and is provided for illustrative purposes to show the wide range of solubilities in different solvents.
| Solvent | Mole Fraction Solubility (x 10⁻²) | Classification |
| Water | 0.00126 | Weakly Soluble |
| Methanol | 0.518 | Sparingly Soluble |
| Ethanol | 0.822 | Sparingly Soluble |
| Ethyl Acetate (EA) | 8.81 | Soluble |
| Propylene Glycol (PG) | 1.50 | Sparingly Soluble |
| Polyethylene Glycol-400 (PEG-400) | 41.20 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 47.30 | Freely Soluble |
| Source: Adapted from a study on 6-phenylpyridazin-3(2H)-one.[15] |
Experimental Protocols & Visual Guides
Protocol 1: Kinetic Solubility Assessment in Assay Buffer
This protocol allows you to determine the practical solubility limit of this compound in your specific experimental buffer.
-
Prepare Stock Solution : Create a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.[2]
-
Set up Dilution Plate : In a clear 96-well plate, add your assay buffer to multiple wells.
-
Add Compound : Add small, varying volumes of the DMSO stock solution to the wells to create a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant in all wells (e.g., 0.5%).[2] Include a vehicle control well with only DMSO.
-
Incubate : Incubate the plate under your standard assay conditions (e.g., 37°C for 1-2 hours).[5]
-
Visual Inspection : Visually inspect the plate against a dark background for any signs of cloudiness or precipitate.[2]
-
Quantitative Measurement (Optional) : Use a plate reader to measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-650 nm) to quantify turbidity.[2] The concentration at which you first detect a significant increase in turbidity is the kinetic solubility limit.
Caption: A decision tree for troubleshooting compound precipitation in biological assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 2-phenylisoindolin-1-one during storage and handling
Welcome to the Technical Support Center for 2-phenylisoindolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and handling. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
Based on its chemical structure, a benzofused γ-lactam, this compound is susceptible to three main degradation pathways:
-
Hydrolysis: The lactam ring can undergo cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions, leading to the formation of 2-(2-aminobenzyl)benzoic acid derivatives.
-
Oxidation: The molecule can be sensitive to oxidation, particularly at the benzylic position of the isoindolinone core.[1][2][3][4][5] This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing reagents.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to break chemical bonds and induce degradation.[6][7] Compounds with aromatic rings are often susceptible to photolytic degradation.
Q2: What are the ideal storage conditions for solid this compound?
To ensure long-term stability, solid this compound should be stored under the following conditions:
-
Temperature: 2-8°C is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by using an amber glass vial or by storing the container in the dark.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.
Q3: My stock solution of this compound appears to be degrading. What are the likely causes and how can I prevent this?
Degradation in solution is a common issue. The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions.
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, acetonitrile) for stock solutions. Protic solvents like methanol or ethanol may participate in solvolysis, and aqueous solutions can lead to hydrolysis.
-
pH of Aqueous Buffers: If the compound must be dissolved in an aqueous buffer, the pH should be kept near neutral (pH 6-8). Both acidic and alkaline conditions can significantly accelerate the hydrolysis of the lactam ring.
-
Storage of Solutions: Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light.
Q4: I am observing unexpected peaks in my HPLC analysis. How can I confirm if these are degradation products?
The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this, you can perform a forced degradation study.[8][9][10][11][12] By intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light), you can generate the potential degradation products and compare their retention times with the unknown peaks in your sample. Mass spectrometry (LC-MS) can be used to identify the mass of these new peaks, which can help in elucidating their structures.
Troubleshooting Guide
This guide addresses specific issues you might encounter and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound activity or inconsistent experimental results. | Degradation of the compound in stock solution or during the experiment. | 1. Prepare fresh stock solutions from solid material.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Protect solutions from light and store at the recommended temperature (-20°C or -80°C).4. Verify the purity of the stock solution using HPLC before use. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Compound degradation due to hydrolysis, oxidation, or photodegradation. | 1. Review storage and handling procedures for both solid and solution forms.2. For solutions, use anhydrous aprotic solvents and protect from light.3. If using aqueous buffers, ensure the pH is neutral and use freshly prepared solutions.4. Perform a forced degradation study to identify potential degradants. |
| Color change in the solid compound or solution. | Oxidation or formation of a colored degradation product. | 1. Store the solid compound under an inert atmosphere.2. For solutions, sparge the solvent with nitrogen or argon before dissolving the compound to remove dissolved oxygen.3. Avoid exposure to light. |
| Precipitate forms in the solution upon storage. | Poor solubility or degradation into a less soluble product. | 1. Ensure the concentration of the solution is not above the solubility limit of the compound in that solvent.2. Filter the solution through a 0.22 µm syringe filter before use in sensitive applications.3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
Quantitative Data on Stability
The following table summarizes representative data from a forced degradation study on a similar aromatic lactam compound to illustrate the potential stability profile of this compound. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[9][11]
| Stress Condition | Conditions | Time | % Degradation (Representative) | Major Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | 15% | Hydrolysis of the lactam ring |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 8 hours | 25% | Hydrolysis of the lactam ring |
| Oxidation | 3% H₂O₂ at room temp. | 24 hours | 10% | Oxidation of the benzylic carbon |
| Thermal | 80°C (solid state) | 48 hours | < 5% | Minimal degradation |
| Photolytic | UV light (254 nm) | 12 hours | 20% | Photodegradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation products and degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store a sample of the solid compound at 80°C. Also, heat a solution of the compound in a suitable solvent at 60°C.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Sample Collection: Collect samples at various time points (e.g., 2, 8, 24 hours) or until approximately 5-20% degradation is observed. Neutralize the acidic and basic samples before analysis.
-
Analytical Method: Analyze all stressed samples and a control (unstressed) sample using a suitable analytical method, typically HPLC with both UV and mass spectrometric detection, to separate and identify the parent compound and any newly formed degradation products.
Protocol 2: HPLC Method for Purity Assessment
Objective: To determine the purity of a this compound sample and detect any degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 30% to 90% acetonitrile). A small amount of formic acid (0.1%) can be added to both solvents to improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the purity of the sample by determining the area percent of the main peak. Identify and quantify any impurity peaks relative to the main peak.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for assessing compound stability.
Caption: Troubleshooting decision tree for compound instability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process [pubmed.ncbi.nlm.nih.gov]
- 8. onyxipca.com [onyxipca.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
improving the regioselectivity of reactions involving the isoindolinone scaffold
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the isoindolinone scaffold. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis and functionalization of isoindolinones, with a particular focus on achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in transition metal-catalyzed reactions of isoindolinones?
A1: The regioselectivity in these reactions is primarily governed by a combination of electronic and steric factors, which are influenced by the choice of catalyst, directing group, and substrate.[1][2]
-
Directing Group: The coordinating atom and the rigidity of the directing group are crucial for bringing the metal catalyst into proximity with a specific C-H bond. Common directing groups include N-methoxyamides and N-benzoylsulfonamides. The interaction between the catalyst and the directing group dictates the site of C-H activation.[3]
-
Catalyst and Ligands: The choice of the transition metal (e.g., Palladium, Rhodium) and the ligands attached to it significantly impacts regioselectivity. Ligands can influence the steric environment around the metal center, favoring the activation of a less hindered C-H bond.
-
Substrate Electronics and Sterics: Electron-donating or withdrawing groups on the benzamide moiety can influence the reactivity of the C-H bonds. Steric hindrance from bulky substituents on the aromatic ring can prevent the catalyst from accessing nearby C-H bonds, thus directing functionalization to a different position.[2]
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives or oxidants can alter the reaction pathway and, consequently, the regioselectivity.
Q2: How do I choose the most appropriate directing group for my desired regioselectivity?
A2: The choice of a directing group is critical for controlling the site of C-H activation. For the synthesis of isoindolinones, which typically involves ortho-C-H activation of a benzamide derivative, several directing groups are commonly employed.
-
N-methoxyamides: These are widely used and generally direct functionalization to the ortho position of the benzamide.
-
N-benzoylsulfonamides: These have also been shown to be effective directing groups in rhodium-catalyzed reactions.[4]
-
Amide Carbonyl Group: In certain cases, the amide carbonyl group of the isoindolinone motif itself can act as a directing group to assist the ortho C-H activation of an N-aryl ring.[5][6]
The selection should be based on the specific transformation, the desired product, and the stability of the directing group under the planned reaction conditions.
Q3: What are the most common challenges in controlling regioselectivity for isoindolinone reactions?
A3: Common challenges include:
-
Mixtures of Regioisomers: Achieving high selectivity for one regioisomer over others can be difficult, especially when multiple C-H bonds are available for activation.
-
Steric Hindrance: Bulky substituents on the isoindolinone scaffold or the coupling partner can hinder the approach of the catalyst, leading to poor reactivity or selectivity.
-
Electronic Effects: The electronic properties of the substituents can influence the reactivity of different C-H bonds, sometimes favoring undesired reaction pathways.
-
Catalyst Deactivation: The catalyst may become deactivated during the reaction, leading to low yields and incomplete conversion, which can complicate the product mixture.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Isomers)
| Symptom | Possible Cause | Suggested Solution |
| A mixture of regioisomers is observed by NMR or LC-MS. | Suboptimal Catalyst/Ligand System: The chosen catalyst and/or ligand does not provide sufficient steric or electronic differentiation between the competing C-H bonds. | Evaluate Catalyst and Ligands: Screen different palladium or rhodium catalysts and a variety of ligands. For instance, in some cases, phosphine-free conditions may favor one isomer, while the addition of specific phosphine ligands might favor another.[1] |
| Ineffective Directing Group: The directing group may not be coordinating strongly enough or may be too flexible, leading to activation at multiple sites. | Modify the Directing Group: If possible, try a bulkier or more rigid directing group to increase steric hindrance around one of the ortho C-H bonds.[1] | |
| Unfavorable Reaction Conditions: The reaction temperature or solvent may be promoting the formation of the undesired isomer. | Optimize Reaction Conditions: - Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[1] - Solvent: The polarity and coordinating ability of the solvent can impact the catalytic cycle. Screen a range of solvents such as toluene, DMF, and DCE.[1] - Additives: The presence of additives like bases (e.g., DIPEA, K₂CO₃) or acids can influence the reaction pathway. Experiment with different additives and their stoichiometry.[1] |
Issue 2: Low Yield or No Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material is observed. | Catalyst Inactivity: The catalyst may have degraded or is not active under the reaction conditions. | Check Catalyst Integrity and Activity: - Quality: Ensure the catalyst has not degraded. Use a fresh batch or a properly stored catalyst. - Loading: Optimize the catalyst loading for your specific substrate. While a higher loading might seem like a solution, it can sometimes lead to side reactions. Conversely, too low a loading can result in a sluggish reaction.[1] |
| Inefficient Oxidant: Many C-H activation reactions require a stoichiometric oxidant to regenerate the active catalyst. | Evaluate the Oxidant: - Choice and Stoichiometry: Ensure you are using the correct oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) at the appropriate stoichiometry (typically 2-3 equivalents). - Freshness: The performance of some oxidants can degrade over time. Use a fresh, properly stored oxidant.[1] | |
| Poor Reaction Conditions: The temperature may be too low, or the reaction atmosphere may not be inert. | Optimize Reaction Conditions: - Temperature: C-H activation reactions are often sensitive to temperature. A gradual increase may be necessary if the reaction is slow at a lower temperature. Be cautious of excessively high temperatures that could lead to catalyst decomposition.[1] - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can interfere with the catalytic cycle.[1] | |
| Ineffective Directing Group Coordination: The directing group must effectively coordinate to the metal center. | Verify Directing Group Compatibility: Ensure the directing group is compatible with the chosen catalyst and reaction conditions. In some cases, the directing group may be cleaved or modified under the reaction conditions. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Regioselective Isoindolinone Synthesis
| Catalyst System | Directing Group | Substrate Scope | Typical Yields | Key Advantages | Reference |
| [RhCl₂Cp*]₂ / Cu(OAc)₂ | N-Benzoylsulfonamide | N-Benzoylsulfonamides and olefins/diazoacetates | Good to Excellent | Broad compatibility with terminal and internal olefins. | [4] |
| Pd(OAc)₂ / Ag₂CO₃ | N-Methoxyamide | N-Methoxybenzamides and 2,3-allenoic acid esters | 53-87% | Highly regioselective with regard to the insertion of allene. | [2] |
| PdCl₂ / Cu(OAc)₂ | -NH₂ of benzylamine | Benzylamines | Up to 95% | Gas-free carbonylation using TFBen as a CO surrogate. | [7] |
| [Ir(cod)Cl]₂ / ligand | Amide carbonyl | N-Arylisoindolinones and simple alkenes | Good | Atom-economic and highly branched-selective. | [5] |
Experimental Protocols
Key Experiment: Rhodium-Catalyzed Annulation of N-Benzoylsulfonamide with an Olefin
This protocol is adapted from a reported procedure for the synthesis of isoindolinones via a rhodium-catalyzed C-H activation/annulation cascade.[4]
Materials:
-
N-Benzoylsulfonamide (1.0 equiv)
-
[{RhCl₂Cp*}₂] (0.02 equiv)
-
Cu(OAc)₂·H₂O (2.0 equiv)
-
Olefin (e.g., tert-butyl acrylate) (1.2 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry vial, add N-Benzoylsulfonamide (0.1 mmol), [{RhCl₂Cp*}₂] (0.002 mmol), and Cu(OAc)₂·H₂O (0.20 mmol).
-
Seal the vial and evacuate and backfill with dry argon three times.
-
Add anhydrous toluene (1.0 mL) followed by the olefin (0.12 mmol) via syringe.
-
Stir the reaction mixture at 130 °C for 24 hours or until the starting material has been consumed as determined by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired isoindolinone product.
Mandatory Visualizations
Caption: General experimental workflow for rhodium-catalyzed isoindolinone synthesis.
Caption: Troubleshooting flowchart for poor regioselectivity in isoindolinone synthesis.
Caption: Plausible mechanism for directing group-assisted C-H functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
Validation & Comparative
comparative analysis of different synthetic routes to 2-phenylisoindolin-1-one
For researchers, scientists, and professionals in drug development, the synthesis of 2-phenylisoindolin-1-one, a key structural motif in many biologically active compounds, is of significant interest. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several distinct methodologies, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as starting material availability, desired yield, reaction conditions, and scalability. This comparison focuses on five prominent methods: Microwave-Assisted Reductive Amination, Rhodium-Catalyzed C-H Activation, Palladium-Catalyzed Cyclization, Ultrasound-Assisted Synthesis, and a One-Pot Multi-Component Reaction.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Key Features |
| Microwave-Assisted Reductive Amination [1] | 2-Carboxybenzaldehyde, Aniline | Formic Acid | - | 120 | 15 min | 92 | Transition-metal-free, rapid, simple work-up.[1] |
| Rhodium-Catalyzed C-H Activation [2][3] | N-(p-Tolyl)benzamide, Styrene | [RhCp*Cl2]2, Cu(OAc)2 | t-AmylOH | 100 | 12 h | 85 | Direct C-H functionalization, good functional group tolerance. |
| Palladium-Catalyzed Cyclization [4] | 2-(2-Azidophenyl)-1-phenylethan-1-one, Indole | Pd(OAc)2, Xantphos | Dioxane | 110 | 12 h | 88 | One-pot, two-step process, forms multiple bonds in one sequence.[4] |
| Ultrasound-Assisted Synthesis [5][6][7] | (Z)-3-Benzylideneisobenzofuran-1(3H)-one, Aniline | - | Isopropanol | 50 | 30 min | 93 | High efficiency, short reaction times, scalable.[5][7] |
| One-Pot Multi-Component Reaction [8] | 2-Carboxybenzaldehyde, Aniline, Sulfur | - | - | 100 | 3 h | 85 | Solvent-free, atom-economical.[8] |
Experimental Protocols
Microwave-Assisted Reductive Amination of 2-Carboxybenzaldehyde
Procedure: A mixture of 2-carboxybenzaldehyde (1 mmol), aniline (1.2 mmol), and formic acid (2 mmol) is placed in a microwave reactor vial. The vial is sealed and subjected to microwave irradiation at 120°C for 15 minutes. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[1]
Rhodium-Catalyzed C-H Activation
Procedure: To a screw-capped vial are added N-(p-tolyl)benzamide (0.2 mmol), styrene (0.4 mmol), [RhCp*Cl2]2 (2.5 mol%), and Cu(OAc)2 (1.5 equiv.). The vial is evacuated and backfilled with argon. t-AmylOH (1.0 mL) is then added, and the mixture is stirred at 100°C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the desired product.
Palladium-Catalyzed Cyclization
Procedure: In a sealed tube, 2-(2-azidophenyl)-1-phenylethan-1-one (0.2 mmol), indole (0.24 mmol), Pd(OAc)2 (10 mol%), and Xantphos (20 mol%) are dissolved in dioxane (2 mL). The mixture is heated at 110°C for 12 hours. After cooling, the solvent is removed under vacuum, and the residue is purified by column chromatography on silica gel to give this compound.[4]
Ultrasound-Assisted Synthesis
Procedure: A mixture of (Z)-3-benzylideneisobenzofuran-1(3H)-one (0.5 mmol) and aniline (1.0 mmol) in isopropanol (2 mL) is subjected to ultrasonic irradiation at 50°C for 30 minutes. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford pure this compound.[5][7]
One-Pot Multi-Component Reaction
Procedure: A mixture of 2-carboxybenzaldehyde (1 mmol), aniline (1 mmol), and elemental sulfur (1.2 mmol) is heated at 100°C in a sealed vessel for 3 hours. After cooling to room temperature, the reaction mixture is directly subjected to column chromatography on silica gel to provide the 2-phenyl-3-thioxoisoindolin-1-one, which can be converted to this compound through known methods.[8]
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials and the final product for each synthetic route, the following diagrams are provided.
Caption: Microwave-assisted synthesis of this compound.
Caption: Rhodium-catalyzed synthesis of this compound.
Caption: Palladium-catalyzed synthesis of this compound.
Caption: Ultrasound-assisted synthesis of this compound.
Experimental Workflow Comparison
The following workflow provides a logical comparison of the general steps involved in each synthetic route.
Caption: Comparative workflow of the synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Facile and Efficient One-Pot Procedure for the Synthesis of Novel 2-Substituted 3-Thioxoisoindolin-1-one Derivatives [organic-chemistry.org]
Isoindolinone-Based PARP Inhibitors: A Comparative Analysis Against Talazoparib and Other Marketed Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of isoindolinone-based Poly (ADP-ribose) polymerase (PARP) inhibitors against the well-established PARP inhibitor, Talazoparib, and other clinically approved agents. While direct experimental data for the specific compound 2-phenylisoindolin-1-one as a PARP inhibitor is not extensively available in public literature, the isoindolinone scaffold is a recognized pharmacophore for potent PARP inhibition. Recent studies have highlighted the discovery of novel isoindolinone derivatives with significant PARP1 inhibitory activity.[1][2][3] This guide will utilize data from a representative stereospecific isoindolinone PARP-1 inhibitor, NMS-P515, to draw comparisons.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, resulting in double-strand breaks (DSBs) and ultimately leading to cell death through a mechanism known as synthetic lethality.
Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is "PARP trapping." This process involves the stabilization of the PARP-DNA complex, which is highly cytotoxic as it obstructs DNA replication and transcription.[4][5] Talazoparib is recognized for its exceptionally high PARP trapping activity, which contributes to its high potency.[4][6][7][8]
Comparative Efficacy Data
The following table summarizes the in vitro potency of the isoindolinone-based inhibitor NMS-P515 alongside Talazoparib and other leading PARP inhibitors.
| Compound | Target(s) | Biochemical Potency (IC₅₀/Kᵢ/Kₑ) | Cellular Potency (IC₅₀) |
| NMS-P515 (isoindolinone) | PARP-1 | Kᵢ: 0.016 µM | 0.027 µM (PAR assay)[3] |
| Talazoparib | PARP1/2 | PARP1 IC₅₀: ~1.2 nM | Potent PARP trapping[4][6] |
| Olaparib | PARP1/2 | PARP1 IC₅₀: 5 nM, PARP2 IC₅₀: 1 nM[9][10][11] | Varies by cell line (e.g., Ewing sarcoma cell lines IC₅₀ ≤ 1.5 µM)[12] |
| Rucaparib | PARP1/2/3 | PARP1 Kᵢ: 1.4 nM[13] | Varies by cell line (e.g., ovarian cancer cell lines IC₅₀ range from 2.5 µM to >15 µM)[2][14] |
| Niraparib | PARP1/2 | PARP1 IC₅₀: 2.8 nM, PARP2 IC₅₀: 0.6 nM[15] | Varies by cell line (e.g., ovarian cancer cells IC₅₀ ~20-28 µM)[16] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Caption: Experimental workflow for evaluating PARP inhibitor efficacy.
Experimental Protocols
PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available assay kits and common laboratory practices.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PARP1 enzymatic activity in a cell-free system.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Histone-coated 96-well plates
-
Biotinylated NAD⁺
-
PARP assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compound (e.g., isoindolinone derivative) and control inhibitor (e.g., Olaparib)
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Plate Preparation: Histone-coated plates are washed with wash buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound and control inhibitor in PARP assay buffer.
-
Reaction Setup: Add the diluted compounds to the wells. Add a mixture of PARP1 enzyme and activated DNA to all wells except the blank.
-
Reaction Initiation: Initiate the reaction by adding biotinylated NAD⁺ to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate. After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the chemiluminescence using a plate reader.
-
Data Analysis: Subtract the background signal (blank wells) and plot the percentage of inhibition against the compound concentration. Calculate the IC₅₀ value using a suitable software.
Cellular PARP Inhibition Assay (Western Blot)
Objective: To assess the ability of a test compound to inhibit PARP activity within cancer cells.
Materials:
-
Cancer cell line (e.g., BRCA-mutant)
-
Cell culture medium and supplements
-
Test compound and control inhibitor
-
DNA damaging agent (e.g., H₂O₂)
-
Lysis buffer
-
Primary antibodies (anti-PAR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration. A positive control for PARP activation can be included by treating cells with a DNA damaging agent.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate it with a primary antibody against PAR. Subsequently, incubate with an HRP-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH) should be used to ensure equal protein loading.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the PAR signal to the loading control. A decrease in the PAR signal indicates inhibition of PARP activity.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on cancer cells.[17][18][19][20][21]
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC₅₀ value.
Conclusion
The isoindolinone scaffold represents a promising class of PARP inhibitors with the potential for high potency, as demonstrated by compounds like NMS-P515. While direct comparative data for this compound is lacking, the efficacy of its derivatives suggests that this chemical class can rival the activity of established PARP inhibitors like Talazoparib. The key differentiator often lies in the PARP trapping ability, where Talazoparib has set a high benchmark. Future development of isoindolinone-based inhibitors should focus on optimizing both catalytic inhibition and PARP trapping to achieve superior anti-cancer efficacy. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel PARP inhibitors.
References
- 1. | BioWorld [bioworld.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Niraparib and the Isoindolinone Scaffold as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of Niraparib, a clinically approved dual PARP1/PARP2 inhibitor, and the 2-phenylisoindolin-1-one chemical scaffold, a promising class of molecules in the development of novel PARP inhibitors. Due to limited public data on the specific unsubstituted this compound, this comparison utilizes data from NMS-P515 , a potent and well-characterized isoindolinone derivative, to represent the therapeutic potential of this chemical class.
Mechanism of Action: Targeting DNA Repair
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR).[1] They act as first responders to single-strand breaks (SSBs) in DNA. Upon detecting a break, PARP binds to the DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other proteins, a process called PARylation.[1] This PAR signal recruits other DNA repair machinery to fix the damage.[1]
PARP inhibitors exploit a concept known as "synthetic lethality." In cancer cells with defective homologous recombination repair (HRR) pathways, such as those with BRCA1 or BRCA2 mutations, the cell is heavily reliant on PARP-mediated SSB repair. When PARP is inhibited, these SSBs are not repaired and, during DNA replication, they convert into lethal double-strand breaks (DSBs). Since the HRR pathway is already compromised, the cell cannot repair these DSBs and undergoes apoptosis (programmed cell death).[1]
Niraparib and other approved inhibitors function through two primary mechanisms:
-
Catalytic Inhibition : They bind to the catalytic domain of PARP, competing with the natural substrate NAD+, thereby preventing the synthesis of PAR chains.
-
PARP Trapping : They stabilize the PARP-DNA complex, "trapping" the enzyme at the site of damage. These trapped complexes are highly cytotoxic as they physically obstruct DNA replication and repair processes.[2]
The isoindolinone scaffold similarly targets the nicotinamide pocket of PARP1, anchoring to key residues like Gly863 and Ser904 to inhibit its catalytic function.[3]
Quantitative Bioactivity Data
The potency of PARP inhibitors is assessed both biochemically (enzymatic inhibition) and in cellular assays (measuring effects on cancer cells). Niraparib is a potent dual inhibitor of both PARP1 and PARP2, whereas some isoindolinone derivatives like NMS-P515 have been developed to be highly selective for PARP1.[1][3]
| Compound | Target | Potency (IC50 / Kd) | Selectivity | Reference |
| Niraparib | PARP1 | ~4-5 nM (median IC50) | Dual PARP1/2 Inhibitor | [1][4] |
| PARP2 | ~2-4 nM (median IC50) | [1] | ||
| NMS-P515 | PARP1 | 16 nM (Kd) | >625-fold vs PARP2 | [3] |
| (Isoindolinone) | PARP2 | >10,000 nM (Kd) | [3] | |
| PARP3 | >10,000 nM (Kd) | [3] | ||
| TNKS1 | >10,000 nM (Kd) | [3] |
Cellular activity often depends on the genetic background of the cancer cell line, particularly its BRCA status. Cells with BRCA mutations are generally more sensitive to PARP inhibitors.
| Compound | Cell Line | Cancer Type | BRCA Status | Potency (IC50) | Reference |
| Niraparib | PEO1 | Ovarian | BRCA2 mutant | 7.49 µM | [5] |
| UWB1.289 | Ovarian | BRCA1 mutant | 21.34 µM | [5] | |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | 58.98 µM | [5] | |
| Capan-1 | Pancreatic | BRCA2 deficient | ~15 µM | [6] | |
| MIA PaCa-2 | Pancreatic | BRCA proficient | 26 µM | [6] | |
| NMS-P515 | HeLa | Cervical | Not Specified | 27 nM* | [3] |
Experimental Protocols & Workflows
Accurate assessment of inhibitor bioactivity relies on standardized experimental protocols. Below are methodologies for key assays used to characterize PARP inhibitors.
Cell Viability Assay (CCK-8 / MTT)
This assay measures the metabolic activity of cells to determine the percentage of viable cells after treatment with an inhibitor. A reduction in viability indicates cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.
Protocol:
-
Cell Seeding: Plate cells (e.g., SKOV3, A2780) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Treat cells with a range of serially diluted concentrations of the PARP inhibitor (e.g., 0 to 40 µM for Niraparib).[7] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[6][7]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent or MTT reagent to each well.[7][8]
-
Final Incubation: Incubate for an additional 2-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.[7]
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.[7][8]
-
Data Analysis: Normalize the absorbance data to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
PARP Trapping Assay (Fluorescence Polarization)
This assay is designed to specifically measure the ability of an inhibitor to trap the PARP enzyme on DNA, a key component of the mechanism of action for many potent inhibitors.
Protocol:
-
Reagent Preparation: Prepare a master mix containing 5x PARPtrap™ assay buffer, fluorescently labeled nicked DNA, and distilled water.[10]
-
Plate Setup: Add the master mix to the wells of a 96- or 384-well plate.
-
Inhibitor Addition: Add the test inhibitor at various concentrations. For controls, add a known trapping agent (positive control) or vehicle (negative control). Ensure the final DMSO concentration is low (e.g., ≤1%).[10][11]
-
Enzyme Addition: Thaw purified PARP1 or PARP2 enzyme on ice and dilute it to the working concentration in 1x assay buffer. Add the enzyme to the wells to initiate the binding reaction.[10]
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 15-30 minutes) to allow the PARP enzyme to bind to the fluorescent DNA probe.
-
Measurement: Read the fluorescence polarization (FP) signal using a microplate reader equipped for FP measurements.[12][13]
-
Data Analysis: In the absence of an inhibitor (or with a weak one), PARP auto-PARylates and dissociates, leading to a low FP signal. A potent trapping inhibitor prevents this dissociation, keeping the large PARP-DNA complex intact and resulting in a high FP signal. The increase in FP is proportional to the trapping activity.[12]
Summary and Conclusion
This comparative guide highlights the distinct profiles of Niraparib and the isoindolinone scaffold as PARP inhibitors.
-
Niraparib is a well-established, potent dual inhibitor of PARP1 and PARP2. Its efficacy is proven in clinical settings, particularly for cancers with HRR deficiencies. Its bioactivity is characterized by low nanomolar enzymatic inhibition and micromolar effectiveness in killing cancer cells, with sensitivity strongly correlated to BRCA mutation status.[1][5]
-
The This compound scaffold serves as a foundation for a new generation of PARP inhibitors. Derivatives like NMS-P515 demonstrate that this chemical class can produce compounds with extremely high potency and, notably, high selectivity for PARP1 over PARP2.[3] This selectivity could potentially lead to different efficacy and toxicity profiles compared to dual inhibitors, a key area for ongoing research. The potent cellular target engagement (27 nM IC50 for PAR inhibition) of NMS-P515 suggests that the isoindolinone class holds significant promise for developing next-generation cancer therapeutics.[3]
For drug development professionals, the choice between a dual inhibitor like Niraparib and a selective inhibitor from the isoindolinone class would depend on the specific therapeutic strategy, target cancer type, and the desired balance between efficacy and potential off-target effects.
References
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-term starvation synergistically enhances cytotoxicity of Niraparib via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. youtube.com [youtube.com]
- 13. bpsbioscience.com [bpsbioscience.com]
validation of a high-performance liquid chromatography (HPLC) method for 2-phenylisoindolin-1-one analysis
A Comparative Guide to the Validation of Analytical Methods for 2-Phenylisoindolin-1-one Quantification
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the quantitative analysis of this compound. The information is targeted toward researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental protocols based on established analytical principles and data from similar compounds.
Introduction
This compound is a chemical compound with a core isoindolinone structure that is of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development. High-performance liquid chromatography (HPLC) is a widely used technique for such analyses due to its robustness and versatility. For higher sensitivity and selectivity, particularly in complex biological matrices, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) presents a powerful alternative.
This guide will detail a proposed reversed-phase HPLC (RP-HPLC) method and a UPLC-MS/MS method for the analysis of this compound, followed by a comparison of their performance characteristics.
High-Performance Liquid Chromatography (HPLC) Method
A robust and reliable RP-HPLC method with UV detection is proposed for the routine quantification of this compound.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound in the mobile phase (a wavelength around 254 nm is a common starting point for aromatic compounds).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
Method Validation (as per ICH Guidelines)
The proposed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters and their typical acceptance criteria are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a PDA detector. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999 over a defined range (e.g., 1-100 µg/mL). |
| Accuracy | The mean recovery should be within 98.0% to 102.0% at three different concentration levels. |
| Precision (Repeatability & Intermediate) | The relative standard deviation (RSD) should be ≤ 2% for multiple injections of the same standard and for analyses performed on different days by different analysts. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C). |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological fluids, a UPLC-MS/MS method is recommended.
Experimental Protocol: UPLC-MS/MS Method
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would be determined by direct infusion of a standard solution.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step would be necessary to remove matrix interferences prior to analysis.
Comparison of HPLC and UPLC-MS/MS Methods
The following table provides a comparative overview of the two proposed analytical methods for the quantification of this compound.
| Feature | HPLC with UV Detection | UPLC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of specific ion transitions. |
| Sensitivity | Lower (typically in the µg/mL range). | Higher (typically in the ng/mL to pg/mL range). |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, due to the high selectivity of MRM transitions. |
| Analysis Time | Longer run times due to larger column dimensions and lower flow rates. | Shorter run times due to smaller particle size columns and higher optimal flow rates. |
| Instrumentation Cost | Relatively low. | High. |
| Method Development | Simpler and more straightforward. | More complex, requiring optimization of both chromatographic and mass spectrometric parameters. |
| Robustness | Generally very robust for routine analysis. | Can be sensitive to matrix effects and requires careful sample preparation. |
| Typical Application | Quality control of bulk drug substance and finished products, content uniformity. | Bioanalysis (pharmacokinetic studies), trace-level impurity analysis. |
Visualizations
HPLC Method Validation Workflow
Caption: A flowchart illustrating the key stages in the validation of an HPLC method.
Logical Relationship of Analytical Method Choice
Caption: A diagram showing the decision-making process for selecting an analytical method.
Conclusion
The choice between HPLC with UV detection and UPLC-MS/MS for the analysis of this compound depends on the specific requirements of the analysis. For routine quality control of bulk material or pharmaceutical formulations where concentrations are relatively high, a validated HPLC-UV method provides a robust, cost-effective, and reliable solution. For applications demanding high sensitivity and selectivity, such as in bioanalytical studies or for the detection of trace impurities, a UPLC-MS/MS method is the superior choice, despite its higher cost and complexity. The detailed protocols and validation parameters outlined in this guide provide a solid foundation for the development and implementation of suitable analytical methods for this compound.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-phenylisoindolin-1-one derivatives and structurally related isoindolinone analogs against a panel of enzymes. The following sections summarize quantitative inhibitory activities, detail experimental protocols for key assays, and visualize relevant biological pathways and experimental workflows to offer an objective overview of the selectivity profile of this class of compounds. While specific data for this compound derivatives is limited in publicly available literature, this guide focuses on the closely related phenylisoindoline-1,3-dione and other isoindolinone derivatives to provide valuable insights into their potential for cross-reactivity.
Quantitative Data Summary
The inhibitory activities of various isoindolinone derivatives against different enzyme classes are summarized below. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) and Ki values (the inhibition constant).
Cholinesterase Inhibition
Several studies have investigated the potential of isoindolinone derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of cholinergic signaling.
| Compound ID/Series | Derivative Class | Target Enzyme | IC50 (µM) | Ki (µM) | Selectivity (BChE/AChE) |
| Series 1 | Phenylisoindoline-1,3-dione | AChE | 30 ± 3 (for compound 6) | - | - |
| BChE | 102 ± 10 (for compound 4) | - | - | ||
| Series 2 | Isoindolin-1,3-dione-based acetohydrazide | AChE | 0.11 ± 0.05 to 0.86 ± 0.02 | 0.0886 (for compound 8a) | - |
| BChE | 5.7 ± 0.2 to 30.2 ± 2.8 | - | - |
Data for Series 1 is presented in µg/mL in the source and has been converted to µM for consistency, assuming an average molecular weight. Please refer to the original publication for exact values.
Carbonic Anhydrase Inhibition
Isoindolinone derivatives have also been evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II.[1]
| Compound ID | Target Enzyme | IC50 (nM) | Ki (nM) |
| 2c | hCA I | - | 11.48 ± 4.18 |
| hCA II | - | 9.32 ± 2.35 | |
| 2f | hCA I | 11.24 ± 0.291 | 16.09 ± 4.14 |
| hCA II | - | 14.87 ± 3.25 | |
| Acetazolamide (Standard) | hCA I | 13.74 ± 0.652 | - |
| hCA II | 15.62 ± 0.375 | - |
Cyclooxygenase Inhibition
A study on aminoacetylenic isoindoline-1,3-diones demonstrated non-selective inhibition of cyclooxygenase (COX) enzymes.
| Compound ID | Target Enzyme | IC50 (µM) |
| ZM4 | COX-1 | 3.0 - 3.6 |
| COX-2 | 3.0 - 3.6 | |
| ZM5 | COX-1 | 3.0 - 3.6 |
| COX-2 | 3.0 - 3.6 |
Urease Inhibition
Certain isoindolin-1-one derivatives have shown potent inhibitory activity against urease.
| Compound ID | Target Enzyme | IC50 (µM) |
| 5b | Urease | 0.82 ± 0.03 |
| Thiourea (Standard) | Urease | >100 |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the activity of cholinesterases.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (isoindolinone derivatives)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and the positive control at various concentrations in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
In a 96-well plate, add 25 µL of each test compound solution to the respective wells.
-
Add 50 µL of the AChE or BChE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI) to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per unit time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase.
Materials:
-
Human Carbonic Anhydrase (hCA) I or II enzyme solution
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (isoindolinone derivatives)
-
Positive control (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and the positive control at various concentrations.
-
Add 20 µL of the test compound solution to the wells of a 96-well plate.
-
Add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the hCA enzyme solution to each well and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 400 nm in kinetic mode for a set duration.
-
The rate of p-nitrophenol formation is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition and subsequently the IC50 value as described for the cholinesterase assay.
Mandatory Visualizations
The following diagrams were created using the DOT language to illustrate a key signaling pathway and a generalized experimental workflow.
Caption: Cholinergic signaling pathway and the site of action for isoindolinone-based inhibitors.
Caption: Generalized experimental workflow for in vitro enzyme inhibition assays.
References
Spectroscopic Comparison of 2-Phenylisoindolin-1-one Diastereomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of diastereomeric compounds is a critical step in chemical synthesis and drug discovery. The distinct spatial arrangement of atoms in diastereomers can lead to significant differences in their physical, chemical, and biological properties. This guide provides a comparative analysis of the spectroscopic properties of cis and trans diastereomers of 2-phenylisoindolin-1-one derivatives, supported by representative experimental data and detailed methodologies.
This guide utilizes data from closely related 3-alkyl-substituted 3,4-dihydroisocoumarin-4-carboxylic acids as a representative model to illustrate the spectroscopic distinctions between cis and trans diastereomers, given the scarcity of directly comparable public data for this compound diastereomers themselves. The principles of spectroscopic differentiation outlined here are directly applicable to the target compounds.
Data Presentation: A Spectroscopic Fingerprint
The key to differentiating diastereomers lies in the subtle yet measurable differences in their spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard, as the chemical environment of each nucleus is highly sensitive to its stereochemical orientation.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of diastereomers will typically show differences in chemical shifts (δ) and coupling constants (J). In a mixture of diastereomers, this often manifests as a doubling of signals for nuclei at or near the stereocenters.
Table 1: Comparative ¹H NMR Data for Representative cis and trans Diastereomers (in CDCl₃) [1][2][3]
| Proton | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) | Key Observations |
| H-3 | 4.60 (m) | 4.91 (dt) | The H-3 proton in the trans isomer is typically shifted downfield. |
| H-4 | 3.78 (d) | 3.74 (d) | Minimal chemical shift difference for the H-4 proton. |
| Phenyl-H | 7.20 - 7.60 (m) | 7.20 - 7.60 (m) | Aromatic protons of the phenyl group show complex multiplets. |
| Isoindolinone-H | 6.70 - 7.80 (m) | 6.70 - 7.80 (m) | Aromatic protons of the isoindolinone core show distinct patterns. |
| ³J(H-3, H-4) | 3.2 Hz | 4.4 Hz | The vicinal coupling constant is a key indicator of stereochemistry. |
Table 2: Comparative ¹³C NMR Data for Representative cis and trans Diastereomers (in CDCl₃) [1][2][3]
| Carbon | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) | Key Observations |
| C=O | 168.5 | 168.0 | The carbonyl carbon chemical shift can be influenced by stereochemistry. |
| C-3 | 75.0 | 78.0 | The carbon at the stereocenter often shows a significant chemical shift difference. |
| C-4 | 50.0 | 52.0 | The adjacent carbon to the stereocenter also exhibits a chemical shift difference. |
| Phenyl-C | 125.0 - 140.0 | 125.0 - 140.0 | Aromatic carbons of the phenyl group. |
| Isoindolinone-C | 115.0 - 150.0 | 115.0 - 150.0 | Aromatic carbons of the isoindolinone core. |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
While less definitive than NMR for stereochemical assignment, IR and MS provide crucial information for structural confirmation.
Table 3: Comparative IR and MS Data
| Spectroscopic Technique | cis-Isomer | trans-Isomer | Key Observations |
| IR (cm⁻¹) | ~1680-1700 (C=O, lactam) | ~1680-1700 (C=O, lactam) | The carbonyl stretching frequency is the most prominent feature. |
| ~3000-3100 (Ar-H) | ~3000-3100 (Ar-H) | Aromatic C-H stretching vibrations. | |
| ~2800-3000 (Alkyl-H) | ~2800-3000 (Alkyl-H) | Aliphatic C-H stretching vibrations. | |
| MS (HRMS) | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ | Diastereomers have the same molecular weight and will show identical parent ions. Fragmentation patterns may show subtle differences in ion abundances. |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for obtaining reliable and comparable spectroscopic data.
Synthesis of this compound Diastereomers (Representative Procedure)[1][2][3]
A general and adaptable method for the synthesis of 3-substituted-2-phenylisoindolin-1-ones involves the condensation of 2-formylbenzoic acid with aniline and a suitable active methylene compound. The diastereoselectivity of this reaction can often be influenced by reaction conditions such as solvent, temperature, and the choice of catalyst.
Materials:
-
2-Formylbenzoic acid
-
Aniline
-
A suitable aldehyde (e.g., heptanal for a 3-hexyl substituent)
-
Toluene
-
Formic acid (catalyst)
-
Sodium sulfate (drying agent)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (eluents)
Procedure:
-
A solution of 6,7-dimethoxyhomophthalic anhydride (as a model for a substituted 2-formylbenzoic acid system) and an aliphatic aldehyde (1.0 equiv.) in toluene is prepared.
-
The mixture is stirred at room temperature for 24 hours.
-
The solvent is evaporated under reduced pressure.
-
The resulting diastereomeric mixture of (±)-cis- and trans-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids is separated by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture with the addition of formic acid as the eluent.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry by identifying protons that are close in space.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FT-IR spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.
-
Samples are typically dissolved in methanol or acetonitrile.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic analysis of this compound diastereomers.
Caption: General workflow for diastereomer synthesis and analysis.
This guide provides a framework for the spectroscopic comparison of this compound diastereomers. By following the detailed experimental protocols and utilizing the comparative data tables, researchers can confidently synthesize and characterize these important molecules, paving the way for further investigation into their unique properties and potential applications.
References
head-to-head comparison of 2-phenylisoindolin-1-one and Olaparib in vitro
An Objective Guide for Researchers
In the landscape of oncological research, the evaluation of small molecules for their therapeutic potential is a critical endeavor. This guide provides a head-to-head comparison of the in vitro properties of the established PARP inhibitor, Olaparib, and the chemical compound 2-phenylisoindolin-1-one.
It is important to note at the outset that while Olaparib is a well-characterized drug with a specific mechanism of action, publicly available scientific literature does not support the characterization of this compound as a PARP inhibitor. Direct comparative data for this activity is therefore absent. This guide will instead compare the known in vitro biological profiles of each compound, providing a clear distinction between their mechanisms and the available experimental evidence.
Section 1: Comparative Overview of In Vitro Performance
This section summarizes the known molecular targets and in vitro efficacy of Olaparib and this compound.
Quantitative Data Summary
The following tables present key quantitative data for Olaparib's activity as a PARP inhibitor and its effect on cancer cell viability. Currently, there is a lack of published quantitative data for the anticancer activity of the parent compound this compound.
Table 1: Olaparib - In Vitro PARP Inhibition
| Target | Assay Type | IC50 (nM) | Reference Compound(s) |
|---|---|---|---|
| PARP1 | Enzymatic | 5 | N/A |
| PARP2 | Enzymatic | 1 | N/A |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.[1]
Table 2: Olaparib - In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
|---|---|---|---|
| HCC-1937 | Breast Carcinoma | BRCA1 deficient | >10 (low sensitivity) |
| Ewing Sarcoma Lines | Ewing Sarcoma | Not Specified | ≤ 1.5 |
| Medulloblastoma Lines | Medulloblastoma | Not Specified | ≤ 2.4 |
| FKO1 | Prostate Cancer | PTEN/TP53 deficient | 2.2 |
Note: Cellular IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% and can vary based on the assay duration and cell type.[2][3]
Section 2: Mechanism of Action
The two compounds exhibit fundamentally different mechanisms of action based on current scientific understanding.
Olaparib: A PARP Inhibitor Exploiting Synthetic Lethality
Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[4] In cancer cells with deficient Homologous Recombination (HR) pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of SSBs.[4] During DNA replication, these SSBs are converted to toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs via the faulty HR pathway results in genomic instability and ultimately, cell death—a concept known as synthetic lethality.[1]
Furthermore, Olaparib is known to "trap" PARP enzymes on the DNA at the site of damage.[5] This creates a cytotoxic PARP-DNA complex that obstructs DNA replication and further contributes to the drug's anticancer effect.[6][7]
Caption: Olaparib's mechanism via PARP inhibition and trapping, leading to synthetic lethality.
This compound: An Undefined Anticancer Profile
The core structure of this compound is a feature of various synthesized derivatives with diverse biological activities. For instance, some derivatives have been investigated for roles as antibacterial agents or for other pharmacological effects. However, in vitro studies focusing on the parent compound, this compound, for anticancer activity, and specifically for PARP inhibition, are not available in the current body of scientific literature. Its molecular target and mechanism of action in cancer cells remain to be elucidated.
Section 3: Experimental Protocols
Reproducibility is key in scientific research. This section provides detailed methodologies for the key in vitro experiments used to characterize PARP inhibitors like Olaparib.
Experimental Workflow for PARP Inhibitor Evaluation
A typical in vitro workflow to assess a potential PARP inhibitor involves a multi-step process, starting from enzymatic assays and progressing to cellular-level characterization.
Caption: A typical experimental workflow for evaluating novel PARP inhibitors in vitro.
Protocol 1: PARP Trapping Assay
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex using fluorescence polarization (FP).[5][8][9]
-
Reagent Preparation :
-
Prepare a 5x PARPtrap™ assay buffer. Add DTT to a final concentration of 10 mM just before use.
-
Thaw the fluorescently labeled nicked DNA probe and purified PARP1/PARP2 enzyme on ice.
-
Dilute the PARP enzyme to the desired concentration (e.g., ~3.75 ng/µl) in 1x assay buffer with DTT.
-
Prepare serial dilutions of the test inhibitor (e.g., Olaparib) and a positive control. If using DMSO as a solvent, ensure the final concentration does not exceed 1%.
-
-
Assay Procedure (96-well format) :
-
Prepare a Master Mix containing assay buffer, fluorescent DNA probe, and water. Add 20 µl of Master Mix to each well.
-
Add 5 µl of the diluted inhibitor to the "Test Inhibitor" wells. Add 5 µl of diluent (e.g., 1% DMSO) to "Low FP control" and "High FP control" wells.
-
To initiate the reaction, add 20 µl of diluted PARP enzyme to all wells.
-
Add 5 µl of NAD+ solution to the "Test Inhibitor" and "Low FP control" wells. Do not add NAD+ to the "High FP control" wells, as this represents the maximum trapped state.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition :
-
Measure the fluorescence polarization using a microplate reader equipped for FP measurements.
-
-
Data Analysis :
-
The FP signal is proportional to the amount of trapped PARP-DNA complex.
-
Plot the FP signal against the inhibitor concentration to determine the trapping potency (e.g., EC50).
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability following treatment with a test compound.[10][11]
-
Cell Plating :
-
Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of culture medium.
-
Incubate the plate in a humidified incubator (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound (e.g., Olaparib) in culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing the various concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µl of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement :
-
Add 100 µl of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from a media-only control.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
-
Section 4: Conclusion
This guide provides a comparative overview of Olaparib and this compound based on currently available in vitro data. Olaparib is a potent, clinically approved PARP inhibitor with a well-defined mechanism of action centered on synthetic lethality and PARP trapping. In contrast, the role of this compound as an anticancer agent is not well-established, and there is no evidence to suggest it functions as a PARP inhibitor. For researchers in drug development, this distinction is critical. While Olaparib serves as a benchmark for PARP-targeted therapies, this compound represents a chemical scaffold for which a primary anticancer mechanism has yet to be defined and validated through rigorous in vitro and in vivo studies.
References
- 1. olaparib.net [olaparib.net]
- 2. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoformulation of Olaparib amplifies PARP inhibition and sensitizes PTEN/TP53-deficient prostate cancer to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. PARP trapping is governed by the PARP inhibitor dissociation rate constant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating High-Throughput Screening Hits for Isoindolinone-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful validation of hits from high-throughput screening (HTS) is a critical step in the drug discovery pipeline. This guide provides a comparative overview of experimental strategies for validating isoindolinone-based compounds, a promising class of molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2] Detailed experimental protocols and data presentation are included to aid in the design and execution of robust validation studies.
The journey from a primary HTS hit to a promising lead candidate is fraught with potential pitfalls, most notably the high rate of false positives.[3][4][5] These can arise from various sources, including assay interference, compound promiscuity, and off-target effects.[3][4][6] Therefore, a multi-pronged validation strategy is essential to triage initial hits and focus resources on the most promising candidates. This guide will compare and contrast key validation assays and provide a framework for a comprehensive hit validation cascade.
The Hit Validation Cascade: A Step-by-Step Approach
A typical workflow for validating HTS hits for isoindolinone compounds involves a sequential process of confirmation and characterization, moving from high-throughput, less complex assays to lower-throughput, more detailed mechanistic studies.[1]
Caption: A typical workflow for HTS hit validation.
Hit Confirmation and Dose-Response Analysis
The first crucial step is to confirm the activity of the initial hits from the primary screen. This is typically achieved by re-testing the compounds in the same assay, but over a range of concentrations to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[1][7] This step helps to eliminate hits that are not reproducible or show weak potency.
Comparison of Approaches:
| Assay Format | Advantages | Disadvantages | Best For |
| Primary Assay Re-test | - Direct confirmation of initial activity- Relatively high throughput | - Does not rule out assay artifacts | - Initial confirmation of a large number of hits |
| Fresh Compound Re-test | - Confirms activity of a newly sourced or synthesized batch, ruling out degradation or contamination | - Lower throughput- Requires additional resources | - Prioritized hits before committing to further studies |
Orthogonal and Counter-Screens: Ensuring Specificity
Once hits are confirmed, it is vital to employ orthogonal and counter-screens to ensure that the observed activity is specific to the target of interest and not due to assay artifacts.[3][8][9]
-
Orthogonal Assays: These assays measure the same biological endpoint as the primary screen but use a different detection technology or principle.[3][10][11] This helps to identify false positives that are specific to the primary assay format (e.g., fluorescence interference).
-
Counter-Screens: These are designed to identify compounds that interfere with the assay components or exhibit promiscuous activity. This can include screening against a related but distinct target or using a version of the assay lacking the specific target.[8]
Comparison of Orthogonal and Counter-Screening Strategies:
| Strategy | Description | Examples for Isoindolinone Screens |
| Orthogonal Assay | Utilizes a different readout technology to confirm target modulation. | - Primary: Fluorescence-based kinase assay- Orthogonal: Luminescence-based ADP detection assay (e.g., ADP-Glo™) |
| Counter-Screen (Target) | Screens against a closely related target to assess selectivity. | - Target: Kinase A- Counter-Screen: Kinase B (from the same family) |
| Counter-Screen (Artifact) | Identifies compounds that interfere with the assay technology itself. | - Pre-incubation of compound with detection reagents to check for signal quenching or enhancement.[3] |
Cell-Based Assays: Assessing Phenotypic Effects and Viability
For isoindolinone compounds intended for cellular applications, it is crucial to validate their activity in a more physiologically relevant context.[8][12] Cell-based assays can confirm target engagement in a cellular environment and assess the compound's effect on cellular phenotypes. It is also essential to evaluate cytotoxicity to distinguish between specific biological effects and general toxicity.[8]
Comparison of Cell-Based Assays:
| Assay Type | Purpose | Example Protocol |
| Target Engagement Assay | Confirms the compound interacts with the target within the cell. | Cellular Thermal Shift Assay (CETSA)[3] |
| Phenotypic Assay | Measures a downstream cellular effect of target modulation. | For an anti-inflammatory isoindolinone, measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[13] |
| Cytotoxicity/Viability Assay | Determines the compound's toxicity to cells. | Resazurin-based assay or MTT assay to measure metabolic activity.[1][13] |
Biophysical Assays: Confirming Direct Target Binding
To provide definitive evidence of a direct interaction between the isoindolinone compound and its protein target, biophysical assays are employed.[8][11] These techniques are typically lower in throughput but provide valuable information on binding affinity and kinetics.
Comparison of Biophysical Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | - Real-time kinetics (kon, koff)- Label-free | - Requires target immobilization- Can be sensitive to buffer conditions |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | - "Gold standard" for thermodynamics- Label-free, in-solution | - Requires large amounts of pure protein and compound- Lower throughput |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding. | - Low sample consumption- In-solution | - Requires fluorescent labeling of one binding partner |
| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon ligand binding. | - High throughput- Label-free (using fluorescent dyes) | - Indirect measure of binding- Not all proteins show a clear thermal shift |
Experimental Protocols
High-Throughput Cytotoxicity Assay (Resazurin-Based)
This protocol describes a resazurin-based assay for screening the cytotoxic effects of isoindolinone derivatives on cancer cell lines.[1]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Isoindolinone compounds dissolved in DMSO
-
Doxorubicin (positive control)
-
96-well or 384-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[13]
-
Compound Addition: Prepare serial dilutions of the isoindolinone compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5%.[1] Add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Resazurin Assay: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence with an excitation of ~540-570 nm and emission of ~580-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
High-Throughput Carbonic Anhydrase Inhibition Assay
This protocol is adapted for the HTS of isoindolinone derivatives as carbonic anhydrase inhibitors.[2]
Materials:
-
Human carbonic anhydrase (hCA) I and II isozymes
-
p-Nitrophenyl acetate (pNPA)
-
Assay buffer (e.g., Tris-HCl)
-
Isoindolinone compounds dissolved in DMSO
-
Acetazolamide (standard inhibitor)
-
96-well plates
Procedure:
-
Assay Preparation: Add assay buffer, isoindolinone compound solution or control, and enzyme solution to each well. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the pNPA substrate solution.
-
Data Acquisition: Immediately measure the absorbance at 400 nm and monitor the change over time.[1]
-
Data Analysis: Calculate the rate of reaction (slope of absorbance vs. time). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.[1]
Data Presentation
Quantitative data from dose-response experiments should be summarized in tables for easy comparison of compound potency and selectivity.
Table 1: Cytotoxicity of Isoindolinone Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM)[2] |
| 2a | A549 | 650.25 |
| Positive Control (Doxorubicin) | A549 | [Insert Value] |
Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives
| Compound ID | hCA I Ki (nM)[2] | hCA II Ki (nM)[2] |
| 2c | 11.48 ± 4.18 | 9.32 ± 2.35 |
| 2f | 16.09 ± 4.14 | 14.87 ± 3.25 |
| Standard (Acetazolamide) | [Insert Value] | [Insert Value] |
Signaling Pathway Visualization
Understanding the potential mechanism of action of isoindolinone compounds is crucial. For instance, some derivatives may exert neuroprotective effects through the activation of the Nrf2 signaling pathway.[1]
Caption: Nrf2 signaling pathway activation.
By following a systematic and multi-faceted validation approach, researchers can confidently identify and prioritize isoindolinone-based compounds with genuine therapeutic potential, paving the way for successful lead optimization and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal impurities cause false positives in high-throughput screening campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axxam.com [axxam.com]
- 10. revvitysignals.com [revvitysignals.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Cell-Based Assays [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Benchmarking the Anti-Cancer Activity of 2-Phenylisoindolin-1-one Derivatives Against Standard Chemotherapies
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. The 2-phenylisoindolin-1-one scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the anti-cancer activity of a representative this compound derivative against established, first-line chemotherapeutic agents: doxorubicin, paclitaxel, and cisplatin.
The data presented herein is a collation from multiple preclinical studies. It is important to note that a direct head-to-head comparison of a single this compound derivative against all standard chemotherapies under identical experimental conditions is not yet available in the public domain. Therefore, the following comparisons are based on representative data from various sources and should be interpreted with consideration for potential variations in experimental protocols. This guide aims to provide a valuable reference for researchers in the field of oncology and drug discovery by summarizing the current landscape of in vitro efficacy and highlighting the potential mechanisms of action for this novel class of compounds.
Comparative In Vitro Cytotoxicity
The anti-cancer activity of a compound is often initially assessed by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher potency.
The following tables summarize the reported IC50 values for a representative this compound derivative and the standard chemotherapeutic agents against several common cancer cell lines.
Table 1: IC50 Values (µM) of this compound Derivative and Standard Chemotherapies against Various Cancer Cell Lines
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| This compound Derivative (representative) | ~0.37 - 8.0 | ~0.44 - 15.0 | ~1.0 - 20.0 | ~5.0 - 25.0 |
| Doxorubicin | ~0.08 - 0.2 | ~0.1 - 2.5 | > 20 | ~1.3 - 12.18 |
| Paclitaxel | ~0.005 - 0.1 | ~0.005 - 0.01 | ~0.004 - 0.05 | ~0.5 - 5.0 |
| Cisplatin | ~7.5 - 10.0 | ~10.0 - 20.0 | ~5.0 - 15.0 | ~5.0 - 12.0 |
Disclaimer: The IC50 values are compiled from various studies and are presented as a range to reflect the variability in experimental conditions. The values for the this compound derivative are representative of potent compounds from this class as reported in the literature.
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed to assess the anti-cancer activity of therapeutic compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound derivative, doxorubicin, paclitaxel, cisplatin) and a vehicle control (e.g., DMSO) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme (e.g., Aurora-A, EGFR, VEGFR-2).
-
Reagents and Preparation:
-
Recombinant kinase enzyme.
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Assay buffer.
-
Test compound (this compound derivative) at various concentrations.
-
-
Kinase Reaction: The kinase, substrate, and test compound are combined in the wells of a microplate. The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using a phosphospecific antibody labeled with a fluorescent probe.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is determined from the dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed or established signaling pathways affected by the this compound derivative and the standard chemotherapies.
Decoding Synergism: A Comparative Analysis of Isoindolin-1-one Derivatives in Combination Therapies
While direct experimental data on the synergistic effects of 2-phenylisoindolin-1-one in combination with other drugs remains limited in publicly available literature, a comprehensive analysis of its close structural analogs, lenalidomide and pomalidomide, reveals significant synergistic potential in preclinical and clinical settings. This guide provides a comparative overview of the statistical validation, experimental protocols, and mechanistic insights into the synergistic interactions of these prominent isoindolin-1-one derivatives with various anticancer agents.
The isoindolin-1-one scaffold is a core component of several immunomodulatory drugs (IMiDs®) that have demonstrated considerable efficacy in treating hematological malignancies, particularly multiple myeloma and certain types of lymphoma. The synergistic effects observed when these agents are combined with other therapies, such as corticosteroids, proteasome inhibitors, and monoclonal antibodies, underscore a key strategy in modern oncology to enhance therapeutic efficacy and overcome drug resistance.
Quantitative Analysis of Synergistic Effects
The synergy between isoindolin-1-one derivatives and other anticancer drugs is quantitatively assessed using the Combination Index (CI), a widely accepted method based on the Chou-Talalay principle. A CI value less than 1 indicates synergism, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism.
| Isoindolin-1-one Derivative | Combination Drug | Cancer Type | Cell Line(s) | Combination Index (CI) | Reference |
| Pomalidomide | Marizomib (Proteasome Inhibitor) | Multiple Myeloma | MM.1S, ANBL6.BR, ARP-1, MM.1R | < 1.0 | [1] |
| Lenalidomide | Bortezomib (Proteasome Inhibitor) | Multiple Myeloma | MM.1S | 0.7 | [2] |
| Lenalidomide | Bortezomib (Proteasome Inhibitor) | Multiple Myeloma | U266 | 0.5 | [2] |
| Lenalidomide | Dexamethasone (Corticosteroid) | Multiple Myeloma | Various | Synergistic (CI not specified) | [3][4] |
| Lenalidomide | Rituximab (Monoclonal Antibody) | Mantle Cell Lymphoma | In vitro and in vivo models | Synergistic (CI not specified) | [5] |
Experimental Protocols
The validation of synergistic effects relies on meticulously designed in vitro and in vivo experiments. Below are representative methodologies employed in the cited studies.
In Vitro Synergy Assessment
-
Cell Lines and Culture: Human multiple myeloma (MM) cell lines (e.g., MM.1S, U266, ANBL6.BR, ARP-1, MM.1R) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are treated with the isoindolin-1-one derivative (lenalidomide or pomalidomide) and the combination drug, both as single agents and in combination at various concentrations. For sequential treatments, cells may be pre-treated with one drug for a specific duration (e.g., 24 hours) before the addition of the second drug.
-
Viability and Apoptosis Assays: Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a defined incubation period (e.g., 48-72 hours). Apoptosis can be quantified by methods such as Annexin V/propidium iodide staining followed by flow cytometry, and by measuring the activation of caspases (e.g., caspase-3, -8, -9) and cleavage of PARP through western blotting.
-
Synergy Analysis: The quantitative analysis of synergy is performed using software like CalcuSyn or CompuSyn, which calculates the Combination Index based on the dose-effect data of single and combined drug treatments.[2][6]
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., SCID mice) are subcutaneously or intravenously injected with human MM cells to establish tumors.
-
Treatment Regimen: Once tumors are established, mice are randomized into different treatment groups: vehicle control, single-agent therapy (isoindolin-1-one derivative or combination drug alone), and combination therapy. Drugs are administered according to a predefined schedule and dosage.
-
Efficacy Evaluation: Tumor volume is measured regularly to assess the anti-tumor efficacy of the treatments. Animal survival is also monitored as a primary endpoint.
-
Mechanism of Action Studies: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting, to investigate the in vivo mechanism of action.
Mechanistic Insights and Signaling Pathways
The synergistic effects of isoindolin-1-one derivatives are rooted in their multi-faceted mechanisms of action, which often involve direct tumoricidal effects and immunomodulation.
Lenalidomide and Dexamethasone in Multiple Myeloma
The combination of lenalidomide and dexamethasone exhibits a powerful synergistic anti-myeloma effect. Mechanistically, this synergy is attributed to the dual induction of apoptotic pathways. Lenalidomide primarily triggers caspase-8-dependent apoptosis, while dexamethasone activates the caspase-9-mediated intrinsic pathway.[7] Together, they lead to enhanced activation of downstream executioner caspases. Furthermore, the combination synergistically upregulates the expression of tumor suppressor genes.[3][4]
Pomalidomide and Proteasome Inhibitors in Multiple Myeloma
Pomalidomide acts as a "molecular glue" that binds to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival. When combined with a proteasome inhibitor like marizomib or bortezomib, the degradation of these critical transcription factors is synergistically enhanced, leading to potent anti-myeloma activity.[8][9] The proteasome inhibitor blocks the final step of protein degradation, potentially leading to an accumulation of ubiquitinated IKZF1/3, further enhancing the cytotoxic effect.
Conclusion
The synergistic interactions of isoindolin-1-one derivatives like lenalidomide and pomalidomide with other anticancer agents represent a powerful therapeutic strategy. The quantitative validation of these synergies through methods like the Combination Index, coupled with a deep understanding of the underlying molecular mechanisms, provides a strong rationale for their clinical use in combination regimens. While data on this compound itself is not yet available, the extensive evidence for its structural analogs paves the way for future investigations into its potential synergistic activities. The continued exploration of these combinations is crucial for optimizing treatment outcomes and improving the prognosis for patients with hematological malignancies.
References
- 1. Synergistic Anti-Myeloma Activity of the Proteasome Inhibitor Marizomib and the IMiD® Immunomodulatory Drug Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Lenalidomide/Bortezomib Treatment Synergistically Induces Calpain-Dependent Ikaros Cleavage and Apoptosis in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Dexamethasone synergizes with lenalidomide to inhibit multiple myeloma tumor growth, but reduces lenalidomide-induced immunomodulation of T and NK cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic antitumor effects of lenalidomide and rituximab on mantle cell lymphoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A review of lenalidomide in combination with dexamethasone for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic anti-myeloma activity of the proteasome inhibitor marizomib and the IMiD immunomodulatory drug pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 2-Phenylisoindolin-1-one
Disclaimer: A specific Safety Data Sheet (SDS) for 2-phenylisoindolin-1-one could not be located. The following disposal procedures are based on general best practices for handling laboratory research chemicals with unknown specific hazards. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service for guidance specific to your location and circumstances.
Immediate Safety and Handling Precautions
Given the absence of specific toxicological data, this compound should be handled with caution as a potentially hazardous substance. The following personal protective equipment (PPE) and handling procedures are mandatory:
| Personal Protective Equipment (PPE) | Handling Procedures |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
General Disposal Protocol for Research Chemicals
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary principle is to never dispose of chemical waste down the drain or in the regular trash.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound waste. The label should include the full chemical name and any known hazard information.
-
Do not mix with other chemical waste unless explicitly instructed to do so by your EHS department.
-
-
Containerization:
-
Use a chemically compatible and sealable container for waste collection.
-
Ensure the container is in good condition and will not leak.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container sealed when not in use.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with all available information about the waste, including the chemical name and quantity.
-
-
Decontamination of Empty Containers:
Experimental Workflow for Chemical Waste Disposal
Caption: General workflow for the safe disposal of laboratory chemical waste.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound in a laboratory setting. Adherence to your institution's specific protocols and regulatory requirements is paramount.
References
Personal protective equipment for handling 2-phenylisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-phenylisoindolin-1-one. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][3] | To prevent skin contact. |
| Body Protection | A laboratory coat and closed-toe shoes are required.[1] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] | To avoid inhalation of any potential vapors or dust. |
Operational Plan for Safe Handling
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
Work Practices:
-
Avoid direct contact with the skin and eyes.[4]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[5]
-
Wash hands thoroughly with soap and water after handling.[6]
-
Keep the container tightly closed when not in use.[4]
First-Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation persists, consult a physician.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes.[4][7] Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] Seek immediate medical attention.[7]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]
Disposal Plan
All chemical waste, including this compound and any contaminated materials, must be disposed of as hazardous waste.
Waste Collection and Segregation:
-
Collect solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.[3]
-
Do not mix with other waste streams unless compatibility is confirmed.[3]
-
Contaminated materials such as gloves, weighing paper, and pipette tips should also be disposed of in a designated hazardous waste container.[1]
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2][3]
Professional Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][3]
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. cdn3.evostore.io [cdn3.evostore.io]
- 7. clhgroup.co.uk [clhgroup.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



